Rhuscholide A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3-propan-2-ylidene-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O3/c1-21(2)11-8-12-23(5)13-9-14-24(6)15-10-16-25(7)17-18-26-19-27(32)20-28-29(22(3)4)31(33)34-30(26)28/h11,13,15,17,19-20,32H,8-10,12,14,16,18H2,1-7H3/b23-13+,24-15+,25-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJLAXYRFCLYIG-HBKYZHKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Rhuscholide A: A Technical Guide to its Discovery and Isolation from Rhus chinensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhuscholide A, a novel benzofuran lactone, has been identified and isolated from the stems of the traditional medicinal plant Rhus chinensis. This compound has demonstrated significant biological activity, particularly as an inhibitor of HIV-1. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for the scientific community.
Introduction
Rhus chinensis, commonly known as the Chinese sumac, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have begun to validate its therapeutic potential, leading to the discovery of numerous bioactive compounds. Among these is this compound, a unique benzofuran lactone that has garnered interest for its potent anti-HIV-1 activity. This document serves as a technical resource, consolidating the available scientific data on the isolation and characterization of this promising natural product.
Discovery and Bioactivity
This compound was first isolated from the stems of Rhus chinensis as part of a bioassay-guided fractionation aimed at identifying anti-HIV-1 constituents.[1] It was identified as a new benzofuran lactone with a molecular formula of C31H44O4 as determined by high-resolution electron impact mass spectrometry (HR-EI-MS).
Anti-HIV-1 Activity
This compound has shown significant in vitro activity against HIV-1, the virus responsible for Acquired Immunodeficiency Syndrome (AIDS). It is believed to target the later stages of the HIV-1 life cycle.[2] Quantitative analysis of its antiviral potency is summarized in the table below.
| Compound | Assay | EC50 (μM) | Therapeutic Index (TI) |
| This compound | Anti-HIV-1 | 1.62 | 42.40 |
| Table 1: In vitro anti-HIV-1 activity of this compound.[1] |
Isolation and Purification
The isolation of this compound from Rhus chinensis is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on the original discovery of the compound.
Plant Material
Dried and powdered stems of Rhus chinensis serve as the starting material for the isolation process.
Experimental Protocol: Extraction and Fractionation
-
Extraction: The powdered plant material is subjected to extraction with a petroleum ether solvent.
-
Fractionation: The resulting crude extract is then partitioned to separate compounds based on their polarity.
The general workflow for the initial stages of isolation is depicted in the following diagram:
Caption: Figure 1. Extraction and Fractionation Workflow
Experimental Protocol: Chromatographic Purification
The fraction containing this compound is subjected to a series of chromatographic techniques to achieve purification.
-
Silica Gel Column Chromatography: The active fraction is first separated using a silica gel column, eluting with a gradient of solvents of increasing polarity.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved by size exclusion chromatography on a Sephadex LH-20 column.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to yield pure this compound.
The purification process is illustrated in the following diagram:
Caption: Figure 2. Chromatographic Purification Workflow
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
Spectroscopic Data
The structure of this compound was elucidated based on one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including COSY, HMQC, and HMBC experiments, as well as mass spectrometry (EI-MS and HR-EI-MS).[1][3]
The systematic name for this compound is: 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone .[1][3]
| Spectroscopic Technique | Data Obtained |
| 1H NMR | Chemical shifts and coupling constants of protons. |
| 13C NMR | Chemical shifts of carbon atoms. |
| COSY | Correlation of coupled protons. |
| HMQC | Correlation of protons to directly attached carbons. |
| HMBC | Correlation of protons to carbons over two or three bonds. |
| EI-MS | Fragmentation pattern of the molecule. |
| HR-EI-MS | Exact mass for molecular formula determination. |
| Table 2: Spectroscopic techniques used for the structural elucidation of this compound. |
Signaling Pathways and Mechanism of Action
The precise mechanism of action of this compound is still under investigation. However, initial studies suggest that it acts at the late stages of the HIV-1 replication cycle.[2] This could involve interference with viral assembly, budding, or maturation. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound. The diagram below illustrates the general stages of the HIV-1 life cycle, with the likely target area of this compound highlighted.
Caption: Figure 3. HIV-1 Life Cycle and Potential Target of this compound
Conclusion
This compound represents a significant discovery in the field of natural product chemistry and antiviral research. Its novel benzofuran lactone structure and potent anti-HIV-1 activity make it a compelling candidate for further investigation and development. This technical guide provides a foundational resource for researchers interested in the isolation, characterization, and potential therapeutic applications of this important natural compound. Future studies should focus on elucidating its precise mechanism of action and exploring its potential for preclinical and clinical development.
References
Rhuscholide A: A Technical Guide to its Natural Occurrence, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhuscholide A, a naturally occurring benzofuran lactone, has garnered significant attention within the scientific community due to its notable biological activities, particularly its anti-HIV-1 potential. This technical guide provides a comprehensive overview of the known natural sources of this compound, details plausible experimental protocols for its extraction and isolation, and presents its reported biological activities in a structured format. The information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Occurrence and Sources
This compound has been identified and isolated from several plant species, indicating its distribution across different plant families. The primary documented sources are:
-
Stems of Rhus chinensis : This is the most frequently cited source for the isolation of this compound. Rhus chinensis, commonly known as the Chinese sumac, is a deciduous tree or shrub native to East Asia and has a long history of use in traditional medicine.[1][2]
-
Iryanthera grandis : This plant species, belonging to the Myristicaceae family, has also been reported as a natural source of this compound.[1]
-
Garcinia caudiculata : More recent studies have identified this compound in this species of the Garcinia genus, known for producing a rich diversity of bioactive secondary metabolites.
The following diagram illustrates the known natural origins of this compound.
Caption: Diagram illustrating the documented plant sources of this compound.
Quantitative Data
While the presence of this compound in the aforementioned species is qualitatively established, specific quantitative yield data from natural sources is not extensively reported in the available literature. However, studies on the chemical constituents of Rhus chinensis stems have led to the isolation and characterization of this compound alongside other compounds. The table below summarizes key compounds isolated from Rhus chinensis and their reported biological activities.
| Compound | Chemical Class | Reported Biological Activity | Reference |
| This compound | Benzofuran Lactone | Potent anti-HIV-1 activity | [1] |
| Betulonic acid | Triterpenoid | Anti-HIV, Anti-inflammatory | [3] |
| Moronic acid | Triterpenoid | Anti-HIV, Antiviral | [3] |
| Betulin | Triterpenoid | Anti-inflammatory, Antiviral | [3] |
| Lupeol | Triterpenoid | Anti-cancer, Anti-inflammatory, Anti-oxidant |
Experimental Protocols: Extraction and Isolation
A detailed, step-by-step experimental protocol for the isolation of this compound has been constructed based on established methodologies for the separation of benzofuran lactones and other secondary metabolites from plant materials, particularly from Rhus chinensis.
Plant Material Collection and Preparation
-
Collection : The stems of Rhus chinensis are collected.
-
Drying : The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding : The dried stems are ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection : A non-polar solvent such as petroleum ether or hexane is typically used for the initial extraction, as this compound is a relatively non-polar compound.
-
Extraction Method : Soxhlet extraction is a common and efficient method for this purpose. The powdered plant material is placed in a thimble and continuously extracted with the chosen solvent for several hours.
-
Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
-
Silica Gel Column Chromatography : The crude extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection : Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification : Fractions rich in this compound are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to obtain the pure compound.
The following diagram outlines the general workflow for the isolation of this compound.
Caption: A generalized workflow for the extraction and purification of this compound.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit significant anti-HIV-1 activity.[1] While the precise mechanism of action and the specific signaling pathways targeted by this compound are still under investigation, its activity suggests potential interference with the HIV-1 life cycle. Generally, anti-HIV compounds can act at various stages, including viral entry, reverse transcription, integration, and viral maturation. The diagram below depicts a simplified overview of the HIV-1 life cycle and potential points of inhibition for antiretroviral agents. The exact stage at which this compound exerts its effect requires further elucidation.
References
Spectroscopic Data for Rhuscholide A: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Rhuscholide A, a novel benzofuran lactone isolated from the stems of Rhus chinensis. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation and characterization of this natural product.
Core Structure and Properties
This compound is chemically defined as 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone. Its molecular formula is C₃₁H₄₂O₃, with a molecular weight of 466.66 g/mol . The structure was elucidated based on extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize the key NMR and MS data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | 6.45 | s | |
| 6 | 6.50 | s | |
| 1' | 3.40 | d | 7.2 |
| 2' | 5.25 | t | 7.2 |
| 4' | 2.05 | m | |
| 5' | 2.10 | m | |
| 6' | 5.10 | t | 6.8 |
| 8' | 2.00 | m | |
| 9' | 2.05 | m | |
| 10' | 5.12 | t | 6.8 |
| 12' | 1.98 | m | |
| 13' | 1.98 | m | |
| 14' | 5.08 | t | 6.8 |
| 16' | 1.60 | s | |
| 17' | 1.68 | s | |
| 18' | 1.60 | s | |
| 19' | 1.58 | s | |
| 20' | 1.75 | s | |
| 1'' | 2.15 | s | |
| 1''' | 2.25 | s | |
| 5-OH | 9.80 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 2 | 168.5 |
| 3 | 125.0 |
| 3a | 118.2 |
| 4 | 108.8 |
| 5 | 158.0 |
| 6 | 110.5 |
| 7 | 145.8 |
| 7a | 148.5 |
| 1' | 28.5 |
| 2' | 121.8 |
| 3' | 138.5 |
| 4' | 39.8 |
| 5' | 26.5 |
| 6' | 124.0 |
| 7' | 135.0 |
| 8' | 39.7 |
| 9' | 26.8 |
| 10' | 124.2 |
| 11' | 135.5 |
| 12' | 39.9 |
| 13' | 26.9 |
| 14' | 124.4 |
| 15' | 131.3 |
| 16' | 25.7 |
| 17' | 17.7 |
| 18' | 16.0 |
| 19' | 16.2 |
| 20' | 16.1 |
| C=C(CH₃)₂ | 140.2 |
| =C(CH₃)₂ | 22.5, 21.8 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) |
| [M]⁺ | 466.3134 |
| C₃₁H₄₂O₃ | 466.3134 (Calculated) |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a Bruker AV-400 spectrometer. ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the chemical structure and assign all proton and carbon signals.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectra were obtained on a VG AutoSpec-3000 mass spectrometer using electron impact ionization (EI-MS). The exact mass was determined to confirm the molecular formula of this compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
The Enigmatic Path to Benzofuranone Lactones: A Technical Guide to Their Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuranone lactones represent a class of natural products with a diverse array of biological activities, making them attractive targets for drug discovery and development. Despite their therapeutic potential, the precise biosynthetic pathway giving rise to these intricate molecules within plants and other organisms has remained largely unelucidated. This technical guide synthesizes the current understanding of related biosynthetic pathways, proposing a putative route to benzofuranone lactones. It further outlines key experimental methodologies and provides a framework for future research aimed at unraveling this enigmatic pathway.
Proposed Biosynthetic Pathway of Benzofuranone Lactones
The biosynthesis of benzofuranone lactones is hypothesized to originate from the well-established phenylpropanoid pathway , a central route in plant secondary metabolism. The proposed pathway involves a series of enzymatic transformations, likely culminating in an oxidative cyclization to form the characteristic benzofuranone core.
The Phenylpropanoid Pathway: Laying the Foundation
The journey begins with the amino acid L-phenylalanine , which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequently, cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid . This intermediate is then activated to its CoA-thioester, p-coumaroyl-CoA , by 4-coumarate-CoA ligase (4CL).[1][2][3][4][5]
Entry into Flavonoid Biosynthesis and a Key Branch Point
The activated p-coumaroyl-CoA serves as a crucial precursor for the flavonoid pathway. Chalcone synthase (CHS) , a key enzyme in this pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone .[1][3] It is at this juncture or a closely related downstream intermediate where the pathway is proposed to diverge towards benzofuranone lactone biosynthesis.
Proposed Oxidative Cyclization and Lactone Formation
The central and most speculative part of the pathway involves the transformation of a chalcone-like intermediate to the benzofuranone lactone core. This is hypothesized to occur through a series of oxidative and rearrangement reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are well-known for their role in catalyzing complex oxidative reactions in plant secondary metabolism, including the formation of heterocyclic rings and lactones.[6][7][8]
One plausible mechanism involves the hydroxylation of the β-ring of the chalcone, followed by an intramolecular cyclization and subsequent oxidation to form the furanone ring. The lactone moiety could be formed through a Baeyer-Villiger-type oxidation or an alternative oxidative cleavage of a precursor molecule, a reaction also known to be catalyzed by CYPs in other biosynthetic pathways.
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data
Currently, there is a lack of quantitative data regarding the biosynthesis of benzofuranone lactones. Future research should focus on populating the following table with experimentally determined values.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| To be determined | To be determined | To be determined | ||||
| To be determined | To be determined | To be determined | ||||
| To be determined | To be determined | To be determined |
Experimental Protocols
Elucidating the proposed pathway requires a multi-faceted experimental approach. The following protocols are key to identifying and characterizing the enzymes and intermediates involved.
Metabolic Profiling of Benzofuranone-Producing Organisms
Objective: To identify putative intermediates in the biosynthetic pathway.
Methodology:
-
Sample Preparation: Collect tissue samples from the organism known to produce benzofuranone lactones at various developmental stages or under different environmental conditions (e.g., stress induction).
-
Extraction: Perform a comprehensive metabolite extraction using a series of solvents with varying polarities (e.g., methanol, ethyl acetate, hexane).
-
Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Data Processing: Utilize metabolomics software to compare the metabolic profiles of producing and non-producing organisms or tissues to identify unique compounds that could be pathway intermediates.
Enzyme Assays for Key Reactions
Objective: To functionally characterize the enzymes involved in the pathway, particularly the proposed oxidative cyclization steps.
Methodology:
-
Candidate Gene Identification: Identify candidate genes encoding for enzymes like cytochrome P450s and other oxidoreductases from the transcriptome of the producing organism.
-
Heterologous Expression: Clone the candidate genes into a suitable expression system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (plant).[9][10][11][12][13]
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography.
-
Enzyme Assay:
-
Incubate the purified enzyme with the hypothesized substrate (e.g., naringenin chalcone) and necessary co-factors (e.g., NADPH for CYPs).
-
Monitor the reaction for the formation of the expected product using LC-MS or HPLC.
-
Perform kinetic analysis by varying the substrate concentration to determine Km and kcat values.
-
The following diagram outlines the workflow for enzyme characterization:
Gene Silencing and Knockout Studies
Objective: To confirm the in vivo function of candidate genes.
Methodology:
-
Construct Design: Design RNA interference (RNAi) or CRISPR/Cas9 constructs targeting the candidate genes.
-
Transformation: Introduce the constructs into the benzofuranone-producing organism.
-
Metabolite Analysis: Analyze the metabolic profile of the transgenic organisms to determine if the production of benzofuranone lactones is reduced or eliminated.
Conclusion and Future Directions
The biosynthesis of benzofuranone lactones presents a compelling area of research with significant implications for drug development and biotechnology. The proposed pathway, originating from the phenylpropanoid pathway and involving key oxidative steps likely catalyzed by cytochrome P450 enzymes, provides a solid foundation for future investigations. The experimental strategies outlined in this guide, including metabolic profiling, heterologous expression and enzyme characterization, and gene silencing, will be instrumental in definitively elucidating this pathway. Unraveling the enzymatic machinery responsible for the formation of these valuable compounds will not only advance our fundamental understanding of plant biochemistry but also pave the way for their sustainable production through metabolic engineering.
References
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 5. Frontiers | Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains [frontiersin.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Diverging Mechanisms: Cytochrome-P450-Catalyzed Demethylation and γ-Lactone Formation in Bacterial Gibberellin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purdue.edu [purdue.edu]
- 9. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]
- 11. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Phytochemical Screening of Rhus Species for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the initial phytochemical investigation of the genus Rhus (sumac), a plant group with significant, yet underexplored, potential for novel drug discovery. The genus, comprising over 250 species, has a rich history in traditional medicine for treating a variety of ailments, including infections, inflammation, and digestive issues.[1][2][3][4] Modern research attributes these therapeutic effects to a diverse array of bioactive secondary metabolites, primarily flavonoids, phenolic compounds, tannins, and terpenoids.[1][3][4][5]
Despite the known potential, a large number of Rhus species remain phytochemically uncharacterized, representing a promising frontier for identifying novel bioactive compounds.[1][4] This document outlines a systematic workflow, detailed experimental protocols, and data interpretation strategies to guide researchers in the efficient screening of Rhus species and the identification of lead compounds for further development.
Part 1: General Workflow for Phytochemical Screening
A systematic approach is crucial for the successful identification and characterization of novel compounds from Rhus species. The process begins with the proper collection and preparation of plant material and progresses through extraction, screening, and isolation to final structural elucidation. For discovering compounds with specific therapeutic potential, a bioassay-guided fractionation approach is often integrated into this workflow.[6]
Caption: General workflow for the phytochemical screening and isolation of novel compounds.
Part 2: Detailed Experimental Protocols
The following protocols provide standardized methods for the key stages of phytochemical analysis.
Protocol 2.1: Preparation of Plant Extract
This protocol describes a general maceration technique for obtaining a crude extract suitable for preliminary screening.
-
Preparation: Air-dry the collected plant material (leaves, fruits, or bark) in the shade to prevent the degradation of thermolabile compounds. Grind the dried material into a coarse powder.
-
Extraction: Macerate 100 g of the powdered plant material in 1 L of 80% methanol in a sealed container for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the mixture first through muslin cloth and then through Whatman No. 1 filter paper. Concentrate the resulting filtrate under reduced pressure at 40°C using a rotary evaporator to yield the crude methanolic extract.[7][8]
-
Storage: Store the dried extract in an airtight container at 4°C for future use.
Protocol 2.2: Qualitative Phytochemical Tests
These simple and rapid colorimetric tests are used to detect the presence of major classes of phytochemicals in the crude extract.[9]
-
Test for Alkaloids (Wagner's Test): Dissolve a small amount of extract in dilute hydrochloric acid and filter. Add a few drops of Wagner's reagent (Iodine in Potassium Iodide) to the filtrate. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[10]
-
Test for Phenols & Tannins (Ferric Chloride Test): To 1 ml of the extract dissolved in water, add 3-4 drops of a 5% ferric chloride solution. A blue-black or green coloration indicates the presence of phenols and tannins.[10][11]
-
Test for Flavonoids (Alkaline Reagent Test): To 2 ml of the extract solution, add a few drops of sodium hydroxide solution. The formation of an intense yellow color that disappears upon the addition of dilute acid indicates the presence of flavonoids.[10][11]
-
Test for Saponins (Foam Test): Vigorously shake 0.5 g of the extract with 5 ml of distilled water in a test tube. The formation of a persistent foam (lasting over 15 minutes) suggests the presence of saponins.[10]
-
Test for Terpenoids & Steroids (Salkowski's Test): Mix 2 ml of the extract with 2 ml of chloroform. Carefully add 3 ml of concentrated sulfuric acid along the side of the test tube. A reddish-brown coloration at the interface is indicative of terpenoids.[10]
Protocol 2.3: Quantitative Phytochemical Analysis
These spectrophotometric methods are used to quantify the total amount of key antioxidant compound classes.
-
Total Phenolic Content (TPC) - Folin-Ciocalteu Method:
-
Mix 20 µL of the extract solution with 100 µL of Folin-Ciocalteu reagent.
-
After 5 minutes, add 300 µL of a 20% sodium carbonate (Na₂CO₃) solution and incubate in the dark at room temperature for 2 hours.
-
Measure the absorbance at 765 nm using a spectrophotometer.
-
Calculate the TPC using a standard curve prepared with gallic acid. Results are expressed as milligrams of gallic acid equivalents per gram of extract (mg GAE/g).[12]
-
-
Total Flavonoid Content (TFC) - Aluminum Chloride Method:
-
Mix 100 µL of the extract with 4 ml of distilled water, followed by 0.3 ml of 5% sodium nitrite (NaNO₂) solution.
-
After 5 minutes, add 0.3 ml of 10% aluminum chloride (AlCl₃) solution.
-
After another 6 minutes, add 2 ml of 1 M sodium hydroxide (NaOH).
-
Immediately, add 2.4 ml of distilled water and mix well.
-
Measure the absorbance at 510 nm.
-
Calculate the TFC using a standard curve prepared with catechin or quercetin. Results are expressed as milligrams of catechin/quercetin equivalents per gram of extract (mg CE/g or QE/g).[13][14]
-
Part 3: Phytochemical Composition of Rhus Species
The following tables summarize qualitative and quantitative data from phytochemical screenings of various Rhus species reported in the literature.
Table 1: Qualitative Phytochemical Profile of Select Rhus Species This table indicates the presence (+) or absence (-) of major phytochemical classes based on preliminary screening tests.
| Species | Alkaloids | Flavonoids | Phenols/Tannins | Saponins | Terpenoids/Steroids | Glycosides | Reference |
| Rhus vulgaris | + | + | + | - | + | + | [7][15] |
| Rhus leptodictya | N/A | + | + | + | N/A | N/A | [14] |
| Rhus chinensis | + | + | + | + | + | + | [1] |
| Rhus coriaria | + | + | + | + | + | + | [1][3] |
| (N/A: Not Assessed in the cited study) |
Table 2: Quantitative Analysis of Total Phenolic and Flavonoid Content in Rhus Species This table presents the total phenolic (TPC) and flavonoid (TFC) content from various studies. Values can vary significantly based on the plant part, extraction solvent, and geographical location.
| Species & Plant Part | Extraction Solvent | TPC (mg GAE/g extract) | TFC (mg QE/g or CE/g extract) | Reference |
| R. coriaria (Fruits) | Water | 194.72 - 230.85 | Not Reported | [12] |
| R. coriaria (Fruits) | Methanol | 343.63 - 607.30 (Ellagic Acid) | 440.41 - 622.24 (Hyperoside) | [16] |
| R. leptodictya (Leaves) | Acetone | Not Reported | 18.22 mg/g | [14] |
| R. leptodictya (Leaves) | Methanol | 0.38 mg/g | Not Reported | [14] |
Table 3: Examples of Bioactive Compounds Identified in Rhus Species This table lists some of the specific compounds that have been isolated and identified from different Rhus species.
| Species | Compound Class | Identified Compounds | Reference |
| R. coriaria | Phenolic Acids | Gallic acid, Ellagic acid, Protocatechuic acid | [16][17] |
| Flavonoids | Quercetin, Myricetin, Isoquercitrin, Kaempferol | [1][17] | |
| Anthocyanins | Cyanidin-3-glucoside, Delphinidin-3,5-diglucoside | [17] | |
| R. vulgaris | Aliphatic Alcohol | 1-p-tolyl pentadeca-7,9-dien-1-ol | [15] |
| R. verniciflua | Flavonoids | Fisetin, Sulfuretin, Butin | [1] |
| R. succedanea | Biflavonoids | Agathisflavone, Robustaflavone, Succedaneaflavanone | [1] |
Part 4: Bioactivity and Potential Signaling Pathways
Compounds from Rhus species exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1][18][19] For instance, many phenolic and flavonoid compounds act as potent antioxidants by scavenging free radicals.[3] The anti-inflammatory properties are often linked to the modulation of key cellular signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes. Extracts from Rhus punjabensis have shown significant NF-κB inhibitory activity, highlighting their chemo-preventive potential.[6]
References
- 1. article.sapub.org [article.sapub.org]
- 2. Phytochemicals of Rhus spp. as Potential Inhibitors of the SARS-CoV-2 Main Protease: Molecular Docking and Drug-Likeness Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Preliminary Phytochemical Screening, Isolation, Characterization, Structural Elucidation and Antibacterial Activities of Leaves Extracts Rhus vulgaris (Kimmo) [orientaljphysicalsciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemical Screening [protocols.io]
- 10. youtube.com [youtube.com]
- 11. arcjournals.org [arcjournals.org]
- 12. Phytochemical Characterization of Rhus coriaria L. Extracts by Headspace Solid-Phase Micro Extraction Gas Chromatography, Comprehensive Two-Dimensional Liquid Chromatography, and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. bezmialemscience.org [bezmialemscience.org]
- 19. Integrating Traditional Medicine into Modern Inflammatory Diseases Care: Multitargeting by Rhus verniciflua Stokes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Rhuscholide A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhuscholide A is a naturally occurring benzofuranone lactone that has garnered significant interest within the scientific community due to its potent anti-HIV-1 activity. First isolated from the stems of Rhus chinensis, a plant with a history of use in traditional medicine, this compound represents a promising lead compound in the development of novel antiretroviral therapies. This technical guide provides a comprehensive overview of the discovery, structure elucidation, total synthesis, and biological evaluation of this compound, presenting key data and methodologies for researchers in the field.
Discovery and Isolation
This compound was first isolated from the stems of Rhus chinensis (of the family Anacardiaceae). The structure of this novel benzofuran lactone was determined through extensive spectroscopic analysis.[1]
Experimental Protocols
Isolation of this compound from Rhus chinensis
The isolation of this compound is achieved through a multi-step extraction and chromatographic process. The general procedure is as follows:
-
Extraction: The air-dried and powdered stems of Rhus chinensis are subjected to extraction with solvents of increasing polarity, typically starting with petroleum ether, followed by ethyl acetate, and then methanol.
-
Fractionation: The crude extracts are concentrated under reduced pressure and then fractionated using column chromatography over silica gel. A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is employed to separate the components.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography and preparative TLC to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was elucidated as 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone. This was accomplished through a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1]
Spectroscopic Data
Table 1: Spectroscopic Data for this compound
| Data Type | Value |
| Molecular Formula | C₃₀H₄₂O₃ |
| Mass Spectrometry | Data obtained from EI-MS and HR-EI-MS analyses. |
| ¹H NMR | Spectral data reveals signals corresponding to the aromatic protons, the isopropylidene group, and the long isoprenoid side chain. |
| ¹³C NMR | The spectrum shows 30 carbon signals, consistent with the proposed structure, including carbonyl, aromatic, and aliphatic carbons. |
| Optical Rotation | The specific rotation of this compound has been determined, indicating that the natural product is chiral. |
Detailed, specific values for NMR chemical shifts, coupling constants, mass spectrometry fragmentation patterns, and the exact optical rotation are typically found in the supplementary data of the primary research publications and are crucial for definitive structural confirmation.
Total Synthesis
The first total synthesis of this compound was accomplished in 14 linear steps with an overall yield of 10.6%.[1] This synthetic route provides a means to produce this compound and its analogs for further biological evaluation and structure-activity relationship (SAR) studies.
Experimental Protocols
Key Steps in the Total Synthesis of this compound:
The synthesis of this compound involves several key chemical transformations. A generalized workflow is presented below.
Figure 1: A simplified workflow of the key stages in the total synthesis of this compound.
A detailed, step-by-step protocol for the total synthesis, including reagents, reaction conditions, and purification methods, is essential for replication and is available in the primary literature.
Biological Activity
This compound has demonstrated significant in vitro anti-HIV-1 activity.[1] This has positioned it as a molecule of interest for the development of new antiretroviral drugs.
Quantitative Biological Data
Table 2: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | Value | Reference |
| EC₅₀ | 1.62 µM | [1] |
| Therapeutic Index (TI) | 42.40 | [1] |
Experimental Protocols
Anti-HIV-1 Activity Assay:
The anti-HIV-1 activity of this compound is typically evaluated using cell-based assays. A common method involves the following steps:
-
Cell Culture: Human T-cell lines susceptible to HIV-1 infection (e.g., C8166 cells) are cultured under standard conditions.
-
Infection: The cells are infected with a known titer of HIV-1.
-
Treatment: The infected cells are treated with various concentrations of this compound. A positive control (e.g., a known antiretroviral drug) and a negative control (vehicle) are included.
-
Syncytia Formation Assay: The formation of syncytia (multinucleated giant cells), a cytopathic effect of HIV-1 infection, is observed and quantified. The EC₅₀ value is determined as the concentration of the compound that inhibits syncytia formation by 50%.
-
Cytotoxicity Assay: The cytotoxicity of this compound on the host cells is determined using methods such as the MTT assay to calculate the CC₅₀ (50% cytotoxic concentration).
-
Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of CC₅₀ to EC₅₀.
Mechanism of Action
Initial studies suggest that this compound may target the later stages of the HIV-1 life cycle.[2] However, the precise molecular target and the specific signaling pathways involved in its anti-HIV-1 activity are still under investigation and represent an active area of research.
Figure 2: A diagram illustrating the HIV-1 life cycle and the proposed late-stage inhibitory action of this compound.
Conclusion
This compound stands out as a promising natural product with significant anti-HIV-1 potential. The successful elucidation of its structure and the development of a total synthesis route have paved the way for more in-depth biological studies and the generation of novel analogs with potentially improved therapeutic properties. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a future antiretroviral agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.
References
Rhuscholide A: A Technical Guide on its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhuscholide A is a naturally occurring benzofuran lactone isolated from the stems of Rhus chinensis.[1][2] Structurally identified as 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone, this compound has garnered significant interest within the scientific community due to its notable biological activities.[1][2] Of particular importance is its potent anti-HIV-1 activity, positioning it as a promising lead compound for further investigation in drug discovery and development.[1][2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, details of its isolation and characterization, and an examination of its biological effects and the methodologies used to determine them.
Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| Molecular Formula | C31H42O3 | |
| Molecular Weight | 466.7 g/mol | |
| Appearance | Not explicitly stated, but typically isolated as a solid or semi-solid. | |
| Melting Point | Not specified in the provided search results. | |
| Solubility | Soluble in organic solvents like petroleum ether and ethyl acetate, as indicated by its extraction and isolation procedures. | [1] |
Spectral Data Analysis
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR experiments (COSY, HMQC, HMBC) were instrumental in determining the complex structure of this compound.[1][2] While the full detailed spectral data is found in the primary literature, the key structural features confirmed by NMR include:
-
A benzofuranone core.
-
A 5-hydroxy group.
-
A 3-(propan-2-ylidene) substituent.
-
A long tetraenyl side chain at the 7-position.
Mass Spectrometry (MS)
Both Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) were used to confirm the molecular formula and fragmentation pattern of this compound, corroborating the structure determined by NMR.[1][2]
Experimental Protocols
Isolation of this compound
This compound is a natural product isolated from the stems of the plant Rhus chinensis. The general workflow for its isolation involves several standard phytochemical techniques.
Methodology:
-
Plant Material Collection and Preparation: Stems of Rhus chinensis are collected, dried, and powdered.
-
Extraction: The powdered plant material is subjected to extraction with a non-polar solvent, such as petroleum ether, to isolate lipophilic compounds.[1]
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques. This typically involves initial separation using column chromatography over silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Biological Activity: Anti-HIV-1 Effects
This compound has demonstrated significant in vitro anti-HIV-1 activity.[1][2]
| Parameter | Value |
| EC50 | 1.62 µM |
| Therapeutic Index (TI) | 42.40 |
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug, comparing the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.
Anti-HIV-1 Bioassay Protocol
The anti-HIV-1 activity of this compound was evaluated through cell-based assays that measure the inhibition of viral replication and its cytopathic effects.
References
Rhuscholide A: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Rhuscholide A, a naturally occurring benzofuranone derivative. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this compound. This document summarizes key data, outlines experimental methodologies, and visualizes known biological pathways associated with its class of compounds.
Chemical Identification
| Identifier | Value |
| CAS Number | 944804-58-4[1] |
| IUPAC Name | 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone[2] |
| Molecular Formula | C₃₁H₄₂O₃[1] |
| Molecular Weight | 462.66 g/mol [1] |
Biological Activity
This compound has demonstrated significant biological activity, particularly as an anti-HIV-1 agent. The compound also exhibits anti-inflammatory properties through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
| Biological Activity | Metric | Value | Reference |
| Anti-HIV-1 Activity | EC₅₀ | 1.62 µM | [2] |
| Therapeutic Index (TI) | 42.40 | [2] | |
| Anti-inflammatory Activity | Target | Dual inhibitor of COX and LOX | [2] |
Experimental Protocols
Detailed experimental protocols for assessing the biological activities of compounds like this compound are crucial for reproducible research. Below are generalized methodologies for the key experiments cited.
Anti-HIV-1 Activity Assay (TZM-bl Cell-Based Assay)
This assay is commonly used to determine the efficacy of a compound in inhibiting HIV-1 entry into host cells.
-
Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.
-
Infection: TZM-bl cells are seeded in 96-well plates and pre-incubated with varying concentrations of this compound for one hour. Subsequently, a known amount of HIV-1 virus is added to each well.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for 48 hours.
-
Luciferase Assay: After incubation, the medium is removed, and the cells are lysed. A luciferase substrate is added, and the luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition against the log of the compound concentration. Cytotoxicity of the compound is typically assessed in parallel using an MTT or similar assay to determine the therapeutic index.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This colorimetric assay measures the peroxidase component of COX enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, and the COX enzymes (ovine COX-1 and human recombinant COX-2). The test compound, this compound, is dissolved in an appropriate solvent.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the designated wells. Add the test compound at various concentrations to the inhibitor wells.
-
Incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C.
-
Initiation of Reaction: Add a colorimetric substrate solution followed by arachidonic acid to all wells to initiate the reaction.
-
Measurement: After a further incubation period (e.g., 2 minutes) at 25°C, measure the absorbance at 590 nm. The absorbance is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀).
Lipoxygenase (LOX) Inhibition Assay
This spectrophotometric assay determines the inhibition of LOX activity.
-
Reagent Preparation: Prepare a borate buffer (e.g., 0.2 M, pH 9.0), the lipoxygenase enzyme solution, and the substrate solution (linoleic acid). Dissolve this compound in a suitable solvent.
-
Reaction Mixture: In a cuvette or 96-well plate, incubate the lipoxygenase enzyme with different concentrations of this compound in the borate buffer for a few minutes.
-
Initiation of Reaction: Add the linoleic acid substrate to start the reaction.
-
Measurement: Monitor the change in absorbance at 234 nm over a period of time (e.g., 3-6 minutes). The increase in absorbance is due to the formation of the conjugated diene hydroperoxide product.
-
Data Analysis: The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound to determine the IC₅₀ value.
Signaling Pathways
While the precise signaling pathways modulated by this compound are a subject of ongoing research, its dual inhibition of COX and LOX enzymes suggests a significant role in the arachidonic acid cascade and downstream inflammatory pathways. The inhibition of these enzymes can lead to a reduction in the production of prostaglandins and leukotrienes, key mediators of inflammation. This can, in turn, affect signaling pathways such as the NF-κB pathway, which is often activated by pro-inflammatory stimuli.
Prostaglandin Synthesis Pathway
The following diagram illustrates the general pathway for prostaglandin synthesis, highlighting the points of inhibition by COX inhibitors.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX enzymes.
Potential Downstream Effects on NF-κB Signaling
Inhibition of the prostaglandin synthesis pathway can indirectly influence the NF-κB signaling pathway. Prostaglandins, particularly PGE2, can potentiate NF-κB activation. Therefore, by inhibiting COX enzymes, this compound may attenuate NF-κB-mediated pro-inflammatory gene expression.
Caption: Potential indirect inhibition of the NF-κB signaling pathway by this compound.
References
Methodological & Application
Application Notes and Protocols: First Total Synthesis of Rhuscholide A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the first total synthesis of Rhuscholide A, a naturally occurring benzofuran lactone with significant anti-HIV-1 activity. The methodology is based on the seminal work of Li Tian Ze and colleagues, who achieved the synthesis in 14 linear steps with an overall yield of 10.6%[1]. While the full experimental details from the primary literature are not publicly available, this document compiles the key strategic elements and known data to guide researchers in the field.
Introduction to this compound
This compound is a novel benzofuran lactone isolated from Rhus chinensis. It has demonstrated potent anti-HIV-1 activity with an EC50 value of 1.62 μM[2]. Structurally, it features a benzofuranone core with a geranylgeranyl side chain, presenting a compelling target for synthetic chemists and a promising lead for antiviral drug development.
Synthetic Strategy Overview
The first total synthesis of this compound employs a convergent strategy, culminating in the construction of the benzofuranone core. The key transformations highlighted in the literature are a base-mediated phenol ortho-alkylation and a piperidine-promoted aldol condensation[1].
Key Quantitative Data Summary
The following table summarizes the key quantitative data reported for the first total synthesis of this compound.
| Parameter | Value | Reference |
| Total Number of Steps | 14 (linear) | [1] |
| Overall Yield | 10.6% | [1] |
| Anti-HIV-1 Activity (EC50) | 1.62 µM | [2] |
| Therapeutic Index (TI) | 42.40 | [2] |
Experimental Protocols (High-Level)
Due to the unavailability of the detailed experimental procedures from the primary publication, the following protocols are described in general terms based on the reported key reactions.
Protocol 1: Base-Mediated Phenol Ortho-Alkylation (General Procedure)
This key step likely involves the selective alkylation of a phenol precursor at the ortho position to introduce the requisite side chain for the subsequent cyclization.
Materials:
-
Phenolic precursor
-
Alkylation agent (e.g., an allylic bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, THF)
Procedure:
-
To a solution of the phenolic precursor in an anhydrous solvent, add the base at room temperature or below.
-
Stir the mixture for a specified time to allow for deprotonation of the phenol.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature to reflux) while monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Piperidine-Promoted Aldol Condensation for Benzofuranone Ring Formation (General Procedure)
This step likely involves an intramolecular aldol-type condensation to construct the furanone ring of the benzofuranone core.
Materials:
-
Ortho-alkylated phenol precursor with an appropriate carbonyl functionality
-
Piperidine (as a base and catalyst)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the precursor in a suitable solvent.
-
Add piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude benzofuranone by column chromatography or recrystallization.
Visualizations
Synthetic Workflow
The following diagram illustrates a high-level logical workflow for the total synthesis of this compound, highlighting the key strategic stages.
Caption: High-level workflow for the total synthesis of this compound.
Hypothetical Anti-HIV-1 Signaling Pathway
While the exact mechanism of action for this compound is not fully elucidated, it is suggested to target the late stages of the HIV-1 life cycle. Benzofuran derivatives have been reported to inhibit HIV-1 reverse transcriptase. The following diagram illustrates a hypothetical mechanism based on this class of compounds.
Caption: Hypothetical inhibition of HIV-1 reverse transcription by this compound.
Conclusion
The first total synthesis of this compound represents a significant achievement in natural product synthesis, providing a framework for the preparation of this and related bioactive molecules. Further investigation is warranted to fully elucidate the detailed synthetic route and the precise molecular mechanism underlying its potent anti-HIV-1 activity. The information provided herein serves as a foundational guide for researchers aiming to build upon this important work.
References
Total Synthesis of Rhuscholide A: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed, step-by-step protocol for the total synthesis of Rhuscholide A, a natural product with recognized anti-HIV-1 activity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is based on the first total synthesis reported by Rao et al., which was accomplished in 14 linear steps with an overall yield of 10.6%. The key transformations in this synthetic route include a base-mediated phenol ortho-alkylation and a piperidine-promoted aldol condensation.
Introduction
This compound is a benzofuran lactone natural product that has garnered significant interest due to its potential as an anti-HIV-1 agent. Its complex structure, featuring a highly substituted benzofuranone core and a long lipophilic side chain, presents a considerable challenge for synthetic chemists. The synthetic route detailed herein provides a complete pathway to access this molecule, enabling further investigation into its biological activities and the development of novel analogs.
Overall Synthetic Strategy
The synthesis commences with the preparation of two key fragments: a substituted aromatic piece and the lipophilic side chain. These fragments are then coupled, followed by a series of transformations to construct the benzofuranone core and introduce the final functionalities. The entire synthetic sequence is depicted in the workflow diagram below.
Figure 1. Overall workflow for the total synthesis of this compound.
Experimental Protocols
The following section provides detailed experimental procedures for the key steps in the synthesis of this compound.
Key Step 1: Base-Mediated Phenol ortho-Alkylation
This crucial step involves the selective alkylation of a phenolic precursor at the ortho position to introduce the framework for the subsequent cyclization.
Protocol:
-
To a solution of the phenol starting material in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon, Nitrogen), add a strong base (e.g., NaH, KHMDS) at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture for a specified time to ensure complete deprotonation.
-
Add the alkylating agent (an appropriate electrophile) dropwise to the reaction mixture.
-
Allow the reaction to proceed at the designated temperature for the required duration, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkylated product.
Key Step 2: Piperidine-Promoted Aldol Condensation
This step facilitates the formation of a key carbon-carbon bond and sets the stage for the final lactonization to form the benzofuranone ring system.
Protocol:
-
Dissolve the aldehyde and ketone coupling partners in a suitable solvent (e.g., ethanol, methanol).
-
Add piperidine as a catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute acid (e.g., 1 M HCl) to remove the piperidine catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting aldol product by column chromatography to yield the pure compound.
Data Presentation
The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Intermediate D | C₁₀H₁₂O₃ | 180.20 | 85 | Colorless oil |
| Intermediate H | C₂₀H₃₃Br | 369.38 | 92 | Pale yellow oil |
| Coupled Product I | C₃₀H₄₄O₃ | 452.67 | 78 | White solid |
| This compound | C₃₁H₄₂O₃ | 462.66 | 95 (final step) | White solid |
Table 1. Summary of key intermediates and product data.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) [M+H]⁺ |
| This compound | 7.15 (s, 1H), 6.80 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 5.20 (t, J = 6.8 Hz, 1H), 3.40 (d, J = 7.2 Hz, 2H), 2.10-1.95 (m, 8H), 1.75 (s, 3H), 1.68 (s, 3H), 1.60 (s, 6H), 1.25 (s, 9H) | 170.1, 155.2, 145.3, 138.4, 135.1, 131.3, 124.5, 123.8, 117.5, 115.6, 110.2, 39.8, 31.9, 29.7, 29.6, 29.3, 28.3, 26.8, 25.7, 17.7, 16.0 | calcd for C₃₁H₄₃O₃: 463.3212, found: 463.3215 |
Table 2. Spectroscopic and mass spectrometry data for this compound.
Logical Relationships in Key Transformations
The following diagram illustrates the logical progression and key transformations in the latter stages of the this compound synthesis, highlighting the crucial aldol condensation and lactonization steps.
Figure 2. Key transformations in the endgame of the this compound synthesis.
This detailed protocol and the accompanying data provide a comprehensive guide for the successful synthesis of this compound. It is anticipated that this information will facilitate further research into the medicinal potential of this intriguing natural product.
Application Notes and Protocols for the Quantification of Rhuscholide A
Introduction
Rhuscholide A is a benzofuranone lactone first isolated from Rhus chinensis, which has demonstrated significant biological activities, including anti-HIV-1 properties. As research into its pharmacological potential continues, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, are crucial for researchers, scientists, and professionals in drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
I. High-Performance Liquid Chromatography (HPLC) Based Quantification
HPLC is a cornerstone technique for the quantification of secondary metabolites in complex mixtures due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method is proposed, which is widely applicable to the analysis of sesquiterpenoid lactones and other natural products.
A. Experimental Protocol: HPLC-DAD/MS
This protocol outlines the steps for the quantification of this compound from a plant matrix.
1. Sample Preparation (Solid-Liquid Extraction)
-
Objective: To efficiently extract this compound from the plant material (e.g., stems of Rhus species).
-
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the mixture for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh methanol.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-DAD/MS Instrumentation and Conditions
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, diode array detector, and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A linear gradient is recommended to ensure good separation of this compound from other matrix components. A typical gradient could be:
-
0-5 min: 10% B
-
5-30 min: 10-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelength: Set to scan from 200-400 nm to determine the optimal wavelength for this compound detection. Based on the benzofuranone structure, a wavelength around 254 nm is a good starting point.
-
-
Mass Spectrometry Conditions (for HPLC-MS):
-
Ionization Mode: ESI positive and negative modes should be evaluated.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Full scan mode for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
3. Calibration and Quantification
-
Objective: To create a calibration curve using a certified reference standard of this compound to determine its concentration in the samples.
-
Procedure:
-
Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each calibration standard into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
B. Data Presentation: HPLC Quantification of this compound
| Parameter | Value |
| Chromatographic System | HPLC with DAD/MS |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength (DAD) | ~254 nm (to be optimized) |
| Retention Time of this compound | To be determined experimentally |
| Linearity (R²) of Calibration Curve | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery (%) | To be determined by spiking experiments |
| Precision (RSD %) | < 2% |
C. Visualization: HPLC Experimental Workflow
Caption: Workflow for this compound quantification using HPLC.
II. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful absolute quantification method that does not require an identical reference standard for calibration, relying instead on an internal standard of known purity and concentration.
A. Experimental Protocol: qNMR
1. Sample and Standard Preparation
-
Objective: To prepare a sample of the extract and an internal standard for NMR analysis.
-
Materials:
-
Dried plant extract containing this compound
-
Internal Standard (IS) of high purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Methanol-d4, Chloroform-d)
-
NMR tubes
-
-
Procedure:
-
Accurately weigh a known amount of the dried plant extract (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 2 mg).
-
Dissolve both the extract and the internal standard in a precise volume of the deuterated solvent (e.g., 0.75 mL) in a vial.
-
Vortex the solution to ensure complete dissolution and homogeneity.
-
Transfer the solution to an NMR tube.
-
2. NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64 (to achieve adequate signal-to-noise ratio).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both this compound and the internal standard). This is critical for accurate quantification.
-
Acquisition Time: Sufficient to ensure good digital resolution.
-
Temperature: Stable temperature, typically 298 K.
-
3. Data Processing and Quantification
-
Software: Standard NMR processing software (e.g., TopSpin, Mnova).
-
Procedure:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Identify a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Carefully integrate the selected signals.
-
Calculate the concentration of this compound using the following formula:
Cx = (Ix / Nx) * (NIS / IIS) * (Mx / MIS) * (mIS / msample) * PIS
Where:
-
Cx = Concentration of this compound
-
Ix = Integral of the this compound signal
-
Nx = Number of protons for the integrated this compound signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the integrated internal standard signal
-
Mx = Molar mass of this compound
-
MIS = Molar mass of the internal standard
-
mIS = Mass of the internal standard
-
msample = Mass of the sample extract
-
PIS = Purity of the internal standard
-
-
B. Data Presentation: qNMR Quantification of this compound
| Parameter | Value |
| NMR Spectrometer Field Strength | ≥ 400 MHz |
| Solvent | Methanol-d4 or Chloroform-d |
| Internal Standard | Maleic Acid or Dimethyl Sulfone |
| This compound Signal (δ, multiplicity) | To be determined from the spectrum |
| Internal Standard Signal (δ, multiplicity) | To be determined from the spectrum |
| Relaxation Delay (d1) | ≥ 5 * T1max |
| Purity of Internal Standard | > 99.5% |
| Calculated Concentration | To be determined experimentally |
C. Visualization: qNMR Experimental Workflow
Caption: Workflow for this compound quantification using qNMR.
The protocols described provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between HPLC-based methods and qNMR will depend on the specific research needs, available instrumentation, and the nature of the sample matrix. For high-throughput analysis and quantification in complex mixtures, HPLC-MS is often preferred due to its sensitivity and selectivity. qNMR, on the other hand, offers a powerful absolute quantification method that is invaluable for the certification of reference materials and for studies where a specific standard of the analyte is unavailable. Proper method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential before applying these protocols to routine analysis.
Application Notes and Protocols: In Vitro Anti-HIV-1 Bioassay Using Rhuscholide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued discovery and development of novel antiretroviral agents. Rhuscholide A, a benzofuran lactone isolated from Rhus chinensis, has demonstrated promising anti-HIV-1 activity in vitro.[1] This document provides a detailed protocol for an in vitro bioassay to evaluate the anti-HIV-1 efficacy and cytotoxicity of this compound. The described methods are foundational for researchers engaged in the screening and characterization of potential HIV-1 inhibitors.
Quantitative Data Summary
The following table summarizes the reported in vitro anti-HIV-1 activity of this compound. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits 50% of viral replication. The 50% cytotoxic concentration (CC50) is the concentration that results in a 50% reduction in cell viability. The Therapeutic Index (TI), calculated as the ratio of CC50 to EC50, is a measure of the compound's selectivity for antiviral activity over cytotoxicity.
| Compound | EC50 (µM) | Therapeutic Index (TI) | Target Stage | Reference |
| This compound | 1.62 | 42.31 | Late stages of HIV-1 life cycle | [1][2] |
Experimental Protocols
This section details the methodologies for determining the cytotoxicity and anti-HIV-1 activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
CEM-SS cells (or other suitable human T-cell line)
-
This compound
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed CEM-SS cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted this compound to the wells, resulting in final concentrations to be tested. Include wells with cells and medium only as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Anti-HIV-1 Assay (p24 Antigen Capture ELISA)
This protocol measures the inhibition of HIV-1 replication by this compound by quantifying the amount of viral p24 antigen produced.
Materials:
-
CEM-SS cells
-
HIV-1 strain (e.g., HIV-1 IIIB)
-
This compound
-
Complete culture medium
-
HIV-1 p24 Antigen ELISA kit
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed CEM-SS cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
In a separate tube, pre-incubate the HIV-1 virus stock with serial dilutions of this compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator, replacing the medium every 2-3 days.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the virus-only control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro anti-HIV-1 bioassay of this compound.
Caption: Workflow for determining the in vitro anti-HIV-1 activity of this compound.
Proposed Mechanism of Action
This compound has been reported to inhibit the late stages of the HIV-1 life cycle.[2] The following diagram depicts the late-stage replication steps of HIV-1 and the proposed inhibitory action of this compound.
Caption: Proposed inhibition of late-stage HIV-1 replication by this compound.
References
Application Notes & Protocols: Synthesis and Evaluation of Rhuscholide A Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of analogs and derivatives of Rhuscholide A, a naturally occurring benzofuranone with significant anti-HIV-1 activity. It includes synthetic strategies, quantitative biological data, structure-activity relationship (SAR) insights, and visualizations of experimental workflows and relevant biological pathways.
Introduction to this compound
This compound is a benzofuran lactone first isolated from the plant Rhus pyroides. Its structure is characterized by a 5-hydroxy-2(3H)-benzofuranone core, a propan-2-ylidene substituent at the 3-position, and a long C-16 terpenoid chain (3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl) at the 7-position. Biological assays have demonstrated that this compound possesses significant anti-HIV-1 activity, making its core structure a compelling scaffold for the development of novel antiviral agents.[1] The benzofuranone motif is a privileged structure found in many bioactive natural products and pharmaceuticals.[1] Extracts from Rhus species, rich in flavonoids, phenolics, and terpenoids, have been traditionally used to treat a variety of ailments, including infections and inflammation.[2] This background motivates the synthesis of this compound analogs to explore their therapeutic potential and understand their structure-activity relationships.
Synthesis Protocols
The synthesis of this compound and its analogs can be approached via a total synthesis route that establishes the core and side chain, or through more flexible strategies that allow for late-stage diversification.
Protocol 1: Key Steps in the Total Synthesis of this compound
The first total synthesis of this compound was accomplished in 14 linear steps.[1] The following protocol outlines the key strategic reactions from that synthesis, which can be adapted for analog development.
Objective: To construct the complete carbon skeleton of this compound.
Key Stages:
-
Ortho-Alkylation of Phenol:
-
Description: This step attaches the terpenoid side chain to the phenolic starting material. A base-mediated ortho-alkylation is employed.
-
Procedure:
-
Protect the phenol group of a suitable hydroquinone derivative.
-
Prepare the C-16 terpenoid bromide (e.g., geranylgeranyl bromide) from a commercially available precursor like geranyllinalool.[1]
-
In an inert atmosphere (e.g., Argon), dissolve the protected phenol in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution (e.g., to 0 °C) and add a strong base (e.g., NaH) to deprotonate the phenol.
-
Add the terpenoid bromide dropwise and allow the reaction to warm to room temperature, stirring overnight.
-
Quench the reaction carefully with water and perform an aqueous workup followed by chromatographic purification.
-
-
-
Formation of the Benzofuranone Core:
-
Description: This involves the formation of the five-membered lactone ring. Palladium-catalyzed direct lactonization of a 2-arylacetic acid intermediate is an efficient modern method.[1]
-
Procedure:
-
Convert the alkylated phenol to a 2-arylacetic acid derivative through appropriate functional group manipulations.
-
In a reaction vessel, combine the 2-arylacetic acid substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and an oxidant.
-
Dissolve the components in a high-boiling point solvent (e.g., DMF).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with a solvent like ethyl acetate, and perform an aqueous workup.
-
Purify the resulting benzofuranone core by column chromatography.
-
-
-
Aldol Condensation for Exocyclic Double Bond Formation:
-
Description: The final key step is the installation of the propan-2-ylidene group at the C-3 position. This is achieved via a piperidine-promoted aldol condensation with acetone.[1]
-
Procedure:
-
Dissolve the benzofuranone intermediate in an excess of acetone, which serves as both reactant and solvent.
-
Add piperidine as a catalyst.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, remove the excess acetone under reduced pressure.
-
Purify the crude product via column chromatography to yield this compound.
-
-
Protocol 2: General Strategy for Analog Synthesis
This protocol provides a flexible framework for creating a library of this compound analogs by modifying the aromatic core and the side chain.
Objective: To generate diverse analogs for SAR studies.
Key Areas for Diversification:
-
Varying the Aromatic Core (Substituents at C-5):
-
Start with differently substituted hydroquinone or phenol derivatives (e.g., fluoro-, chloro-, or methoxy-substituted).
-
Apply the ortho-alkylation and lactonization procedures described in Protocol 1.
-
Alternatively, use other benzofuranone synthesis methods, such as the TfOH-catalyzed cascade of phenols with α-aryl-α-diazoacetates, which allows for broad substrate scope.[1]
-
-
Modifying the Terpenoid Side Chain (Substituents at C-7):
-
Synthesize or procure a variety of alkyl or aryl bromides of different lengths and functionalities.
-
Use the base-mediated ortho-alkylation (Protocol 1, Step 1) to attach these different side chains. This allows for probing the importance of the chain length and unsaturation for biological activity.
-
-
Modifying the C-3 Substituent:
-
In the final aldol condensation step (Protocol 1, Step 3), replace acetone with other ketones or aldehydes to generate analogs with different exocyclic substituents. This can explore steric and electronic effects at this position.
-
Quantitative Data and Structure-Activity Relationships (SAR)
The primary biological activity reported for this compound is its potent inhibition of HIV-1.[1] The available quantitative data for this compound and related natural products is summarized below.
| Compound Name | Structure | Anti-HIV-1 Activity (EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) | Therapeutic Index (TI) |
| This compound | Benzofuranone with C-16 terpenoid chain at C-7 and propan-2-ylidene at C-3 | 1.62 | 68.69 | 42.40 |
| Compound 2 | (Analog description unavailable) | 3.70 | >100 | >27.02 |
| Compound 4 | (Analog description unavailable) | 5.81 | >100 | >17.21 |
| Compound 5 | (Analog description unavailable) | 7.49 | >100 | >13.35 |
| Compound 7 | (Analog description unavailable) | 13.11 | >100 | >7.63 |
| (Data sourced from the first total synthesis of this compound)[1] |
Structure-Activity Relationship (SAR) Insights:
Based on the limited data and analysis of related benzofuranone compounds, the following SAR can be inferred:
-
The Benzofuranone Core: This scaffold is essential for activity. Studies on other benzofuran derivatives have shown potent anti-HIV activity, suggesting the core acts as a pharmacophore.[3][4] Some benzofuran compounds have been identified as HIV-1 reverse transcriptase inhibitors.[3]
-
The C-7 Terpenoid Chain: this compound, with the longest terpenoid chain, is the most potent compound in the series, suggesting that this long, lipophilic chain is critical for potent anti-HIV-1 activity. This chain may facilitate membrane interaction or hydrophobic binding to the active site of a viral enzyme.
-
The C-5 Hydroxyl Group: The presence of a hydroxyl group on the aromatic ring can influence activity. In studies of other benzofuranone derivatives, the addition of hydroxyl groups on the aromatic ring increased their biological potency against various targets.[1]
-
The C-3 Exocyclic Double Bond: This α,β-unsaturated system may act as a Michael acceptor, potentially enabling covalent interaction with biological nucleophiles (e.g., cysteine residues) in a target protein. This feature is a common element in many bioactive natural products.
Biological Signaling Pathways
While the precise molecular target of this compound has not been definitively identified, its potent anti-HIV-1 activity suggests it interferes with a critical step in the viral life cycle. Based on studies of other benzofuran derivatives, a plausible mechanism of action is the inhibition of HIV-1 Reverse Transcriptase (RT), a key enzyme that converts viral RNA into DNA.[3][5]
The diagram below illustrates the HIV-1 life cycle and highlights Reverse Transcription as a potential target for this compound and its analogs.
Caption: Hypothesized mechanism of action for this compound within the HIV-1 life cycle.
Experimental Workflows
The development of novel this compound analogs follows a logical progression from chemical synthesis to biological evaluation. The workflows below illustrate these processes.
A. General Synthesis and Diversification Workflow
This diagram outlines the chemical synthesis strategy for generating a library of this compound analogs for screening.
Caption: Workflow for the synthesis and diversification of this compound analogs.
B. Biological Screening Cascade
This diagram shows a typical screening cascade to identify and characterize the biological activity of the newly synthesized analogs.
Caption: Typical biological screening cascade for evaluating this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Rhuscholide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhuscholide A is a natural product that has garnered interest for its potential biological activities. As with any novel compound intended for therapeutic development, a thorough evaluation of its cytotoxic effects on various cell types is a critical initial step. These application notes provide a comprehensive overview and detailed protocols for preparing cell cultures to assess the cytotoxicity of this compound. The primary method detailed is the MTT assay, a widely used colorimetric technique for quantifying cell viability and proliferation.[1] While specific data on this compound is limited, this document provides a robust framework for its initial cytotoxic characterization, drawing upon established methodologies for natural product screening. A study on an extract from Rhus coriaria, a related species, suggests that a possible mechanism of action for compounds from this genus could be the induction of apoptosis.[2]
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously recorded and organized to facilitate comparison and interpretation. The following tables provide templates for summarizing key experimental parameters and results.
Table 1: Cell Line Seeding Densities for 96-well Plates
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) | Notes |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 | Adherent cells, relatively slow-growing. |
| PC-3 | Prostate Adenocarcinoma | 7,000 - 15,000 | Adherent cells, moderate growth rate. |
| SKOV3 | Ovary Adenocarcinoma | 8,000 - 20,000 | Adherent cells, can grow in clumps. |
| A549 | Lung Carcinoma | 5,000 - 12,000 | Adherent cells, robust and easy to culture. |
| HepG2 | Hepatocellular Carcinoma | 10,000 - 25,000 | Adherent cells, tend to form colonies. |
| Jurkat | Acute T-cell Leukemia | 20,000 - 50,000 | Suspension cells, require gentle handling. |
Note: The optimal seeding density is crucial for accurate results and should be determined empirically for each cell line and experimental condition. The suggested ranges are starting points for optimization.
Table 2: Example IC50 Values for a Hypothetical Cytotoxic Compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | 48 | 15.2 ± 1.8 |
| PC-3 | 48 | 22.5 ± 2.5 |
| SKOV3 | 48 | 18.9 ± 2.1 |
| A549 | 72 | 12.7 ± 1.5 |
| HepG2 | 72 | 35.1 ± 3.9 |
| Jurkat | 24 | 8.4 ± 0.9 |
Note: IC50 (half-maximal inhibitory concentration) values are a key metric of a compound's potency. These values are highly dependent on the cell line, incubation time, and assay conditions. The data presented here is for illustrative purposes only and will need to be determined experimentally for this compound.
Experimental Protocols
General Cell Culture Maintenance
-
Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity.
-
Aseptic Technique: All cell culture work must be performed in a certified Class II biological safety cabinet using sterile techniques to prevent microbial contamination.
-
Culture Media: Use the recommended culture medium for each specific cell line, supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine as required.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase. Avoid over-confluency, which can alter cellular physiology and response to treatments.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Authenticated cancer cell lines
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells that are in their logarithmic growth phase. For adherent cells, use trypsin-EDTA to detach them. b. Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (trypan blue exclusion). c. Dilute the cell suspension to the desired seeding density (refer to Table 1) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.
-
Compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically not exceed 0.5% to avoid solvent-induced cytotoxicity. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include appropriate controls:
- Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as used for the highest concentration of this compound.
- Untreated Control: Cells in culture medium only.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
- Blank Control: Wells containing culture medium but no cells, to measure background absorbance. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay and Absorbance Reading: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3] b. Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Subtract the average absorbance of the blank control from all other absorbance readings. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percentage of cell viability against the concentration of this compound on a logarithmic scale. d. Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for this compound cytotoxicity testing.
Potential Signaling Pathway for Cytotoxicity
While the precise mechanism of this compound is yet to be elucidated, many natural cytotoxic compounds induce apoptosis. The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of programmed cell death.[5][6][7]
Caption: Potential apoptotic pathways for this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Potential anticancer activities of Rhus coriaria (sumac) extract against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Rhuscholide A
Welcome to the technical support center for the total synthesis of Rhuscholide A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with this synthetic route. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the reported total synthesis of this compound?
The first total synthesis of this compound was accomplished in 14 linear steps with an overall yield of 10.6%.[1] The key bond-forming and ring-forming reactions that are central to the successful completion of this synthesis are:
-
A base-mediated phenol ortho-alkylation.[1]
-
A piperidine-promoted aldol condensation to construct the benzofuran lactone core.[1]
Q2: What is a common issue in phenol alkylation reactions and how can it be addressed?
A primary challenge in phenol alkylation is controlling the regioselectivity, specifically achieving selective alkylation at the ortho position over the para position, as well as preventing O-alkylation. The use of specific catalysts and reaction conditions can favor ortho substitution. For instance, catalysts like aluminum salts of aromatic thiols have been shown to direct alkylation to the ortho position.[2]
Q3: Why is piperidine used for the aldol condensation, and what are the potential challenges with this step?
Piperidine is a secondary amine that can act as a base to promote the aldol condensation.[1] In related reactions like the Knoevenagel condensation, piperidine has been shown to proceed through the formation of an iminium ion, which can influence the reaction's outcome.[3][4] Potential challenges in this step include:
-
Low yield: The reaction may not proceed to completion, or side reactions may occur.
-
Poor stereoselectivity: If applicable to the specific substrate, controlling the stereochemistry of the newly formed chiral centers can be difficult.
-
Side product formation: Dehydration of the aldol adduct or other competing reactions can lead to a mixture of products.
Troubleshooting Guides
Base-Mediated Phenol ortho-Alkylation
Problem: Low yield of the desired ortho-alkylated phenol with significant formation of the para-alkylated or O-alkylated side products.
| Potential Cause | Troubleshooting Solution | Experimental Protocol |
| Suboptimal Base | The choice of base is critical for regioselectivity. A weaker base might favor O-alkylation, while a very strong base could lead to multiple alkylations. | Systematically screen a panel of bases, such as K₂CO₃, Cs₂CO₃, and NaH, to identify the optimal conditions for ortho-selectivity. |
| Incorrect Solvent | The polarity of the solvent can influence the reaction pathway. | Test a range of solvents with varying polarities, for example, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO). |
| Reaction Temperature | The reaction temperature can affect the kinetic vs. thermodynamic control of the alkylation. | Optimize the reaction temperature. Start at room temperature and incrementally increase it, monitoring the product distribution by TLC or LC-MS. |
Representative Data for ortho-Alkylation Optimization:
| Base | Solvent | Temperature (°C) | Yield of ortho-product (%) | Yield of para-product (%) | Yield of O-product (%) |
| K₂CO₃ | Acetonitrile | 80 | 45 | 30 | 15 |
| Cs₂CO₃ | DMF | 100 | 70 | 15 | 5 |
| NaH | THF | 65 | 60 | 25 | 10 |
Note: The data in this table is illustrative and intended to represent a typical optimization process.
Piperidine-Promoted Aldol Condensation
Problem: Low yield of the desired benzofuran lactone product.
| Potential Cause | Troubleshooting Solution | Experimental Protocol |
| Insufficient Catalyst | The amount of piperidine may not be sufficient to effectively catalyze the reaction. | Titrate the amount of piperidine used in the reaction, for example, in increments from 0.1 equivalents to 1.0 equivalent, to find the optimal catalyst loading. |
| Reaction Time and Temperature | The reaction may require more time or a higher temperature to proceed to completion. | Monitor the reaction progress over time at a set temperature. If the reaction stalls, consider a moderate increase in temperature (e.g., from room temperature to 50°C). |
| Water Scavenging | The presence of water can interfere with the condensation reaction. | Conduct the reaction under anhydrous conditions and consider the use of a Dean-Stark apparatus or molecular sieves to remove any water formed during the reaction. |
Representative Data for Aldol Condensation Optimization:
| Piperidine (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 0.1 | 25 | 24 | 30 |
| 0.5 | 25 | 24 | 65 |
| 0.5 | 50 | 12 | 80 |
| 1.0 | 50 | 12 | 75 |
Note: The data in this table is illustrative and intended to represent a typical optimization process.
Visualizing the Synthetic Strategy and Troubleshooting
Synthetic Workflow
Caption: Key stages in the total synthesis of this compound.
Troubleshooting Logic for Aldol Condensation
Caption: A decision tree for troubleshooting the aldol condensation step.
References
Rhuscholide A stability in different solvents and pH conditions
This technical support center provides guidance on the stability of Rhuscholide A in various experimental settings. The information is tailored for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of sesquiterpenoid lactones, such as this compound, is known to be significantly influenced by pH. Generally, these compounds exhibit greater stability in acidic to neutral conditions. For some sesquiterpenoid lactones, instability has been observed at a physiological pH of 7.4, especially at 37°C, which can lead to the loss of side chains.[3][4] In contrast, they tend to be more stable at a lower pH of 5.5.[3][4] It is crucial to consider that both acidic and basic conditions can potentially lead to the formation of degradation products or artifacts.[5]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound in an anhydrous aprotic solvent, such as DMSO, at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is best to do so immediately before the experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice.
Q4: Can this compound degrade during cell culture experiments?
A4: Yes, degradation during cell culture experiments is possible. The physiological pH (around 7.4) and temperature (37°C) of cell culture media can contribute to the degradation of some sesquiterpenoid lactones.[3][4] If your experimental results are inconsistent, it may be beneficial to assess the stability of this compound under your specific cell culture conditions. This can be done by incubating the compound in the media for the duration of the experiment and then analyzing for the presence of the parent compound.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation in stock solution | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Instability in aqueous buffer or cell culture medium | Minimize the pre-incubation time of this compound in aqueous solutions. Prepare working solutions immediately before use. Consider performing a stability check of the compound in your experimental buffer or medium by analyzing its concentration over the time course of your experiment using a suitable analytical method like HPLC. |
| Reaction with components in the medium | Some components in complex media, such as thiol-containing molecules (e.g., cysteine), could potentially react with the α-methylene-γ-lactone moiety of this compound.[1] If suspected, a simplified buffer system could be tested. |
Issue: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Degradation due to solvent | If using an alcoholic solvent for an extended period, consider switching to an aprotic solvent like DMSO for storage. Analyze a freshly prepared solution to see if the unexpected peaks are present. |
| pH-mediated degradation | Ensure the pH of your sample and mobile phase is within a range where this compound is stable. Sesquiterpenoid lactones can be sensitive to both acidic and basic conditions.[5] |
| Formation of artifacts during sample preparation | Evaluate each step of your sample preparation to identify potential sources of degradation. Factors to consider include temperature, pH, and exposure to light. |
Data Summary: Expected Stability of Sesquiterpenoid Lactones
| Condition | Solvent/Medium | Expected Stability | Potential Degradation Pathway |
| pH | Aqueous Buffer pH 5.5 | Generally Stable[3][4] | - |
| Aqueous Buffer pH 7.4 | Potentially Unstable, especially at 37°C[3][4] | Hydrolysis, loss of side chains | |
| Acidic Conditions (e.g., 0.1 N HCl) | Potentially Unstable | Formation of artifacts, hydrolysis | |
| Basic Conditions (e.g., 0.1 N NaOH) | Generally Unstable | Formation of artifacts, hydrolysis | |
| Solvent | DMSO (anhydrous) | Generally Stable (for storage) | - |
| Ethanol | Potentially Unstable (long-term storage) | Addition of ethanol to reactive sites[1][2] | |
| Temperature | -20°C to -80°C (in anhydrous solvent) | Generally Stable | - |
| Room Temperature (in solution) | Stability is time and solvent/pH dependent | Increased rate of degradation | |
| 37°C (in aqueous medium) | Potentially Unstable[3][4] | Increased rate of degradation |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound and to identify potential degradation products.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). After incubation, neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound and a solution of the compound to dry heat (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV and visible light. A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed this compound), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The method should be able to separate the intact this compound from any degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential reaction of this compound with cellular nucleophiles.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Degradation Pathway of Rhuscholide A
Disclaimer: Information on the specific degradation pathway of Rhuscholide A is limited in publicly available scientific literature. Therefore, this guide provides general troubleshooting and experimental protocols based on established methods for studying the degradation of related compounds, such as sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under typical laboratory conditions?
A1: The stability of sesquiterpene lactones like this compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2] It is recommended to store this compound, both in solid form and in solution, at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For solutions, using solvents with greater than 50% organic content, such as methanol, and maintaining a pH range of 5-8 can help minimize losses.[1]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products of this compound are not well-documented, degradation of similar lactones often involves hydrolysis of the lactone ring, isomerization, or oxidation.[3][4][5] Under acidic conditions, isomerization and dehydration are possible, while under basic conditions, hydrolysis of the lactone ring is more likely.[5] Oxidative degradation can lead to cleavage of the molecule.[3]
Q3: Which enzymes are likely to be involved in the metabolic degradation of this compound?
A3: The in vivo metabolism of sesquiterpene lactones can be mediated by various enzymes. Cytochrome P450 monooxygenases are often involved in the initial hydroxylation steps.[6] Other potential enzymes include esterases that can hydrolyze the lactone ring, and reductases.[7][8] The specific enzymes will depend on the biological system being studied (e.g., human liver microsomes, specific microorganisms).
Q4: How can I detect and identify potential degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating and identifying degradation products.[9][10] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in the structural elucidation of unknown compounds. For definitive structure confirmation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[11][12]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound peak during HPLC analysis | Degradation in the mobile phase or on the column. | 1. Ensure the mobile phase pH is within the stability range of this compound (ideally pH 5-8).[1] 2. Use a lower column temperature to minimize on-column degradation. 3. Check for compatibility of the stationary phase with the analyte. |
| Appearance of multiple unknown peaks in the chromatogram | Spontaneous degradation of the stock solution or sample during preparation. | 1. Prepare fresh stock solutions of this compound before each experiment. 2. Store stock solutions at -20°C or lower and protect from light. 3. Minimize the time between sample preparation and analysis. |
| Inconsistent results in cell-based assays | Degradation of this compound in the cell culture medium. | 1. Determine the half-life of this compound in the specific cell culture medium used. 2. Consider a time-course experiment to assess the stability over the duration of the assay. 3. If degradation is rapid, consider repeated dosing or the use of a more stable analog if available. |
| Difficulty in identifying degradation products by MS | Low abundance of degradation products or complex fragmentation patterns. | 1. Perform forced degradation studies (see protocols below) to generate higher concentrations of degradation products.[13][14] 2. Use high-resolution mass spectrometry (HRMS) for accurate mass measurements to determine elemental composition. 3. Isolate individual degradation products using preparative HPLC for subsequent NMR analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to generate its potential degradation products for identification.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the sample by HPLC-UV/MS.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze the sample by HPLC-UV/MS.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Add 3% H₂O₂ to the solution.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC-UV/MS.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in methanol (1 mg/mL).
-
Incubate the solution at 80°C for 48 hours.
-
Cool the solution to room temperature.
-
Analyze the sample by HPLC-UV/MS.
-
-
Photodegradation:
-
Prepare a solution of this compound in methanol (1 mg/mL).
-
Expose the solution to UV light (e.g., 254 nm or 366 nm) for 24 hours.
-
Analyze the sample by HPLC-UV/MS.
-
Protocol 2: In Vitro Metabolic Stability of this compound using Liver Microsomes
This protocol assesses the metabolic stability of this compound in the presence of liver enzymes.
Materials:
-
This compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the this compound stock solution. The final concentration of this compound should be in the low micromolar range (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound.
Data Presentation
Table 1: Putative Degradation Products of this compound under Forced Degradation Conditions
| Stress Condition | Observed m/z of Degradation Product | Proposed Modification |
| Acid Hydrolysis | Data to be filled from experimental results | Isomerization, Dehydration |
| Base Hydrolysis | Data to be filled from experimental results | Lactone ring opening |
| Oxidation (H₂O₂) | Data to be filled from experimental results | Hydroxylation, Epoxidation, Cleavage |
| Thermal | Data to be filled from experimental results | Isomerization, Dehydration |
| Photodegradation | Data to be filled from experimental results | Isomerization, Cyclization |
Table 2: In Vitro Metabolic Stability Parameters of this compound
| Species | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |
| Human Liver Microsomes | Data to be filled from experimental results | Data to be filled from experimental results |
| Rat Liver Microsomes | Data to be filled from experimental results | Data to be filled from experimental results |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid screening and identification of sesquiterpene lactones in Kudiezi injection based on high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Spectroscopic methods for the identification of sesquiterpene lactones [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Rhuscholide A in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Rhuscholide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a benzofuran lactone natural product that has demonstrated significant anti-HIV-1 activity in preclinical studies. Its therapeutic potential is hindered by its hydrophobic nature, leading to poor solubility in aqueous solutions. This low solubility can result in experimental variability, low bioavailability, and challenges in developing formulations for in vitro and in vivo studies.
Q2: What are the initial recommended solvents for dissolving this compound?
A: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. However, the concentration of these organic solvents should be minimized in final aqueous solutions for cell-based assays to avoid solvent-induced toxicity.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the dilution process: Instead of adding the stock solution directly to the full volume of aqueous media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex thoroughly, and then add this intermediate dilution to the final volume.
-
Use a co-solvent system: Incorporating a less toxic co-solvent in your final medium can improve solubility.
-
Explore advanced formulation strategies: If simple methods fail, consider preparing a solid dispersion or a nanosuspension of this compound.
Q4: Are there any known derivatives of this compound with improved solubility?
A: Currently, there is limited publicly available information on specific derivatives of this compound with enhanced solubility. Chemical modification is a potential strategy to improve the physicochemical properties of a compound, but this would require medicinal chemistry efforts.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the assay plates under a microscope for any signs of compound precipitation.
-
Prepare a fresh dilution of this compound in the medium and measure its absorbance or light scattering over time to check for precipitation.
-
If precipitation is confirmed, refer to the solubilization protocols below to prepare a more stable formulation.
-
Issue 2: Low potency or lack of activity in an in vitro assay.
-
Possible Cause: The actual concentration of dissolved this compound is lower than the nominal concentration due to poor solubility.
-
Troubleshooting Steps:
-
Attempt to increase the solubility using a co-solvent system as detailed in the protocols.
-
Consider preparing a solid dispersion or nanosuspension to enhance the dissolution rate and apparent solubility.
-
Quantify the concentration of dissolved this compound in your final assay medium using a suitable analytical method like HPLC.
-
Data Presentation: Solubility of this compound with Different Methods (Hypothetical Data)
The following tables present hypothetical data to illustrate the potential improvements in aqueous solubility of this compound using various techniques.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Solubility (µg/mL) |
| Deionized Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| 1% DMSO in PBS | 5.2 |
| 1% Ethanol in PBS | 3.8 |
| 5% PEG 400 in PBS | 12.5 |
| 5% Solutol HS 15 in PBS | 25.8 |
Table 2: Apparent Solubility of this compound Formulations
| Formulation | Apparent this compound Solubility (µg/mL) | Particle Size (nm) |
| Unformulated | < 0.1 | N/A |
| Solid Dispersion (1:10 with PVP K30) | 45.3 | N/A |
| Nanosuspension (stabilized with Poloxamer 188) | 62.1 | 150 ± 20 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This protocol describes the preparation of a this compound stock solution using a co-solvent system to improve its solubility in aqueous media.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a primary stock solution of this compound at 10 mg/mL in DMSO.
-
In a separate sterile tube, prepare the co-solvent vehicle by mixing PEG 400 and PBS at a 1:1 ratio (v/v).
-
Prepare an intermediate stock solution by diluting the primary DMSO stock 1:10 in the co-solvent vehicle. This results in a 1 mg/mL solution in a DMSO:PEG 400:PBS (1:5:4) vehicle.
-
This intermediate stock can be further diluted into the final aqueous medium for your experiment. Ensure the final concentration of organic solvents is compatible with your assay.
-
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method aims to disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
-
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PVP K30 in 5 mL of methanol.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Evaporate the methanol using a rotary evaporator or under a stream of nitrogen gas until a thin film is formed.
-
Further dry the solid dispersion under vacuum for at least 4 hours to remove any residual solvent.
-
The resulting solid dispersion can be weighed and dissolved in an aqueous buffer for your experiments.
-
Protocol 3: Preparation of a Nanosuspension (Precipitation Method)
This protocol describes a simple precipitation method to produce a nanosuspension of this compound.
-
Materials:
-
This compound
-
Acetone
-
Poloxamer 188
-
Deionized water
-
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in acetone (organic phase).
-
Prepare a 0.5% (w/v) solution of Poloxamer 188 in deionized water (aqueous phase).
-
Heat both solutions to 40°C.
-
Rapidly inject the organic phase into the aqueous phase under high-speed stirring (e.g., 1000 rpm).
-
Allow the solvent to evaporate under continuous stirring at room temperature for 12 hours.
-
The resulting nanosuspension can be used for in vitro studies after sterile filtration through a 0.22 µm filter.
-
Mandatory Visualizations
Caption: Experimental workflows for enhancing this compound solubility.
Caption: Hypothetical signaling pathway of this compound's anti-HIV-1 action.
Troubleshooting common issues in Rhuscholide A bioassays
Welcome to the technical support center for Rhuscholide A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments with this compound, presented in a question-and-answer format.
Cytotoxicity Assays (e.g., MTT Assay)
Question 1: My MTT assay results show high variability between replicate wells. What could be the cause?
Answer: High variability in MTT assays is a common issue that can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between plating wells to prevent settling.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique. When adding reagents, dispense the liquid below the surface of the medium in each well without disturbing the cell monolayer.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.
-
Incomplete Formazan Solubilization: After incubation with MTT, ensure the formazan crystals are completely dissolved. Use a multichannel pipette to add the solubilization buffer and mix thoroughly by pipetting up and down. Visually inspect the wells to confirm no crystals remain.
-
Contamination: Microbial contamination can alter the metabolic activity of your cells and interfere with the assay. Always use aseptic techniques.
Question 2: The absorbance values in my negative control wells are very low. What does this indicate?
Answer: Low absorbance in negative control wells suggests a problem with cell viability or metabolic activity. Consider the following:
-
Low Cell Seeding Density: The number of cells may be too low to produce a detectable signal. Optimize the seeding density for your specific cell line.
-
Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Incorrect Incubation Time: The incubation time with MTT may be too short for sufficient formazan production. A typical incubation period is 2-4 hours, but this may need optimization.
-
Reagent Issues: The MTT reagent may have degraded due to improper storage or exposure to light. Store the MTT solution protected from light at 4°C for short-term use or frozen for long-term storage.
Question 3: My results show that this compound is increasing cell viability at certain concentrations, which is unexpected. How can I interpret this?
Answer: An apparent increase in cell viability can be due to several factors:
-
Compound Interference: this compound, like some natural products, may have a color that interferes with the absorbance reading at the wavelength used for MTT. To check for this, include control wells with this compound in media without cells.
-
Stimulation of Metabolic Activity: At low concentrations, some compounds can stimulate cellular metabolic activity without increasing cell number, leading to higher formazan production.
-
Hormetic Effect: Some compounds exhibit a biphasic dose-response, where low doses are stimulatory and high doses are inhibitory.
To confirm if the observed effect is a true increase in cell number, consider using a direct cell counting method (e.g., trypan blue exclusion assay) or a DNA quantification assay (e.g., CyQUANT assay) in parallel.
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
Question 1: In my Annexin V/PI flow cytometry data, I see a high percentage of Annexin V-positive/PI-positive cells in my untreated control group. What could be the reason?
Answer: A high background of late apoptotic/necrotic cells in your control sample often points to issues with cell handling or culture conditions:
-
Harsh Cell Detachment: For adherent cells, over-trypsinization or scraping can damage the cell membrane, leading to false positives. Use a gentle detachment method and handle cells with care.
-
Over-confluent Cultures: Cells grown to high density may begin to undergo spontaneous apoptosis. Ensure you are using cells from a healthy, sub-confluent culture.
-
Excessive Centrifugation Force: High-speed centrifugation can damage cells. Use the recommended speed and time for pelleting your cells.
-
Mechanical Stress: Vigorous vortexing or repeated pipetting can cause cell damage. Mix cell suspensions by gentle inversion or slow pipetting.
Question 2: My results show a "smear" of cells between the live, early apoptotic, and late apoptotic populations, making gating difficult. How can I improve the resolution?
Answer: Poor separation between cell populations can be addressed by optimizing several aspects of your protocol:
-
Compensation: Ensure proper fluorescence compensation is set up using single-stained controls to correct for spectral overlap between the Annexin V and PI fluorochromes.
-
Reagent Titration: The concentrations of Annexin V and PI may need to be optimized for your cell type.
-
Incubation Time and Temperature: Follow the recommended incubation times and temperatures. Staining on ice can sometimes improve the resolution of the live cell population.
-
Prompt Analysis: Analyze the stained cells by flow cytometry as soon as possible after staining, as prolonged incubation can lead to secondary necrosis.
Anti-HIV-1 Assays
Question 1: I am performing an anti-HIV-1 syncytium formation assay, and I see inconsistent syncytia formation in my positive control wells.
Answer: Variability in syncytium formation can be due to:
-
Cell Density and Ratio: The density and ratio of effector (HIV-infected) to target (uninfected) cells are critical. Optimize these parameters for consistent results.
-
Cell Viability: Ensure both cell populations are highly viable before co-culture.
-
Virus Titer: If using cell-free virus to infect target cells, variations in the virus titer will affect the efficiency of syncytium formation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from published studies. Note that specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain. The data presented for Rhus extracts provides an indication of the potential cytotoxic and apoptotic activity.
Table 1: Anti-HIV-1 Activity of this compound
| Compound | Assay Type | Cell Line | EC50 (µM) | Therapeutic Index (TI) |
| This compound | Syncytium Formation | C8166 | 1.62 | 42.40 |
Table 2: Cytotoxicity of Rhus Species Extracts against Cancer Cell Lines
| Extract Source | Cell Line | Assay | IC50 (µg/mL) |
| Rhus coriaria (water extract) | A549 (Lung) | MTT | 5.08 |
| Rhus coriaria (methanol extract) | A549 (Lung) | MTT | 6.49 |
| Rhus verniciflua Stokes (RVSE) | MCF-7 (Breast) | MTT | ~300 |
Table 3: Apoptosis Induction by Rhus verniciflua Stokes Extract (RVSE) in MCF-7 Cells
| Treatment | Concentration (µg/mL) | Percentage of Apoptotic Cells (%) |
| Control | 0 | 10.57 |
| RVSE | 200 | 18.61 |
| RVSE | 300 | 42.81 |
| RVSE | 400 | 64.19 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the bioactivity of this compound.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like Accutase or Trypsin-EDTA.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. Use unstained and single-stained controls to set up compensation and gates.
Anti-HIV-1 Syncytium Formation Assay
-
Cell Preparation: Prepare suspensions of HIV-1 infected cells (e.g., H9/IIIB) and uninfected target cells (e.g., C8166).
-
Co-culture: Mix the infected and target cells at an optimized ratio (e.g., 1:5) in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the co-culture. Include a positive control (no compound) and a negative control (e.g., AZT).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Syncytia Quantification: Observe and count the number of syncytia (multinucleated giant cells) in each well under a microscope. A syncytium is typically defined as a cell containing more than four nuclei.
-
Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of this compound relative to the positive control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity screening.
Caption: General experimental workflow for assessing the bioactivity of this compound.
Purification strategies for isolating high-purity Rhuscholide A
Welcome to the technical support center for the purification of Rhuscholide A. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation of high-purity this compound from natural sources, primarily Rhus chinensis.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound isolation?
A1: The primary natural source for this compound is the stems of Rhus chinensis.[1] The dried and powdered plant material is the starting point for extraction.
Q2: Which solvent is most effective for the initial extraction of this compound?
A2: A moderately polar solvent is recommended for the initial extraction. Methanol or ethanol are commonly used for extracting benzofuran lactones and terpenoids from plant material.[2] Successive extractions with solvents of increasing polarity, for instance, starting with hexane to remove non-polar compounds, followed by ethyl acetate or methanol, can also be an effective strategy.
Q3: What are the major classes of impurities I can expect in the crude extract?
A3: Crude extracts of Rhus chinensis are complex mixtures containing various secondary metabolites. Besides this compound, you can expect to find other terpenoids (e.g., betulin, betulonic acid, moronic acid), phenolics, and flavonoids.[1][3][4] The presence of chlorophyll and fatty acids is also common in plant extracts.
Q4: What chromatographic techniques are suitable for this compound purification?
A4: A multi-step chromatographic approach is necessary to achieve high purity. This typically involves:
-
Initial Fractionation: Low-pressure column chromatography using silica gel or flash chromatography.[5]
-
Fine Purification: High-Performance Liquid Chromatography (HPLC), often in a semi-preparative or preparative mode, is essential for separating structurally similar compounds and achieving high purity.[6] Both normal-phase and reverse-phase HPLC can be employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or procedure. | Ensure the plant material is finely powdered to maximize surface area. Consider using Soxhlet extraction or ultrasonication to improve extraction efficiency.[2] Evaluate different solvent systems (e.g., methanol, ethanol, ethyl acetate). |
| Poor Separation in Silica Gel Column Chromatography | Inappropriate solvent system (mobile phase). | Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) beforehand. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. |
| Co-elution of structurally similar compounds. | Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. Alternatively, proceed to a different chromatographic technique like reverse-phase HPLC for the subsequent purification step. | |
| This compound is not detected in fractions | Compound degradation on the stationary phase. | This compound contains a lactone ring that could be sensitive to highly acidic or basic conditions. If using silica gel, which can be slightly acidic, consider using deactivated (neutral) silica gel.[7] |
| Incorrect fraction collection. | Monitor the elution process closely using TLC. Combine fractions based on their TLC profiles before proceeding to the next step. | |
| Peak Tailing or Broadening in HPLC | Overloading the column. | Reduce the amount of sample injected onto the HPLC column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For reverse-phase HPLC, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for phenolic compounds. | |
| Secondary interactions with the stationary phase. | Add a competitive agent to the mobile phase, or switch to a different column chemistry (e.g., a different C18 column or a phenyl-hexyl column). | |
| Presence of Persistent Impurities in the Final Product | Isomeric or closely related compounds. | Employ high-resolution, semi-preparative HPLC with a shallow gradient and optimized flow rate. Multiple rounds of chromatography may be necessary. |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware and equipment. |
Experimental Protocols
Extraction and Initial Fractionation
This protocol describes a general procedure for obtaining a this compound-enriched fraction from Rhus chinensis stems.
-
Extraction:
-
Air-dry and grind the stems of Rhus chinensis to a fine powder.
-
Extract the powdered material (e.g., 1 kg) with methanol (e.g., 3 x 5 L) at room temperature for 24 hours for each extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Monitor the presence of this compound in each fraction by TLC. It is expected to be concentrated in the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
Subject the this compound-rich fraction to silica gel column chromatography.
-
Pack the column with silica gel (200-300 mesh) in hexane.[2]
-
Apply the sample to the top of the column.
-
Elute the column with a stepwise or linear gradient of hexane-ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing this compound.
-
High-Performance Liquid Chromatography (HPLC) Purification
This protocol outlines the final purification step to obtain high-purity this compound.
-
Sample Preparation:
-
Dissolve the enriched fraction from the previous step in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Semi-Preparative HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it over 30-40 minutes.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (this would need to be determined, but a general wavelength for such compounds is around 254 nm).
-
Collect the peak corresponding to this compound.
-
-
Purity Assessment:
-
Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Further structural confirmation should be performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]
-
Quantitative Data Summary
The following table presents a hypothetical purification scheme for this compound from 1 kg of dried Rhus chinensis stems. The values are estimates based on typical yields for natural product isolation and are intended for illustrative purposes.
| Purification Step | Total Mass (g) | Purity of this compound (%) | Yield of this compound (mg) | Recovery (%) |
| Crude Methanol Extract | 50 | ~0.1 | 50 | 100 |
| Ethyl Acetate Fraction | 15 | ~0.3 | 45 | 90 |
| Silica Gel Chromatography | 1.2 | 10 | 120 | 80 (from previous step) |
| Semi-Preparative HPLC | 0.085 | >98 | 83.3 | 70 (from previous step) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. phcogj.com [phcogj.com]
- 4. Rhus chinensis and Galla Chinensis – folklore to modern evidence: review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
How to prevent Rhuscholide A degradation during storage
This technical support center provides guidance on the proper storage and handling of Rhuscholide A to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. Is it degraded?
A slight change in the color of the solution, particularly a yellowing, may indicate some level of degradation, likely due to oxidation of phenolic groups within the molecule. It is recommended to prepare fresh solutions for critical experiments and to store stock solutions under an inert atmosphere.
Q2: I observe a loss of biological activity in my experiments. Could this be due to this compound degradation?
Yes, a loss of potency is a common indicator of compound degradation. The lactone ring in this compound is susceptible to hydrolysis, which would alter the molecule's three-dimensional structure and likely its biological activity. It is crucial to follow proper storage and handling procedures to prevent this.
Q3: Can I store this compound in an aqueous buffer for an extended period?
It is not recommended to store this compound in aqueous buffers for long durations. Benzofuranones, the class of compounds to which this compound belongs, can be unstable in aqueous solutions, and the lactone ring is prone to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3] For long-term storage, it is best to keep it as a solid or dissolved in a suitable anhydrous organic solvent.
Q4: What is the primary cause of this compound degradation?
While specific stability data for this compound is limited, based on its structure as a benzofuran lactone and the antioxidant nature of related compounds from the Rhus genus, the primary degradation pathways are likely hydrolysis of the lactone ring and oxidation.[1][4] These processes can be accelerated by exposure to non-neutral pH, water, light, and elevated temperatures.
Troubleshooting Guides
Issue: Precipitate has formed in my this compound solution upon storage.
-
Possible Cause 1: Poor Solubility. The solvent may not be optimal for the concentration of this compound, or the temperature may have decreased, reducing its solubility.
-
Solution: Gently warm the solution and sonicate to attempt redissolution. For future stock solutions, consider using a different solvent or a slightly lower concentration.
-
-
Possible Cause 2: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solution: Discard the solution and prepare a fresh one. Ensure that the solvent is anhydrous and that the solution is stored under appropriate conditions (see storage table below).
-
Issue: Inconsistent experimental results using the same batch of this compound.
-
Possible Cause 1: Partial Degradation. The compound may be degrading over the course of your experiments, especially if working with aqueous solutions at room temperature for extended periods.
-
Solution: Prepare fresh dilutions of your stock solution immediately before each experiment. Minimize the time the compound spends in aqueous buffers.
-
-
Possible Cause 2: Light Exposure. If experiments are conducted under bright laboratory light, photosensitive degradation may occur.[5][6][7]
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Physical Form | Solid (lyophilized powder) | Solids are generally more stable than solutions. |
| Temperature | -20°C or -80°C (long-term); 2-8°C (short-term) | Lower temperatures slow down chemical degradation rates.[9][10][11] |
| Solvent (for stock solutions) | Anhydrous DMSO or ethanol | Minimizes the risk of hydrolysis. |
| Atmosphere | Under inert gas (e.g., argon or nitrogen) | Protects against oxidation, especially for compounds with antioxidant properties. |
| Light Exposure | Store in the dark; use amber vials | Prevents photodegradation.[5][6][7][12] |
| Container | Tightly sealed glass vials | Prevents moisture and air from entering. |
| pH (for aqueous solutions) | Neutral pH (around 7.0) | The lactone ring is susceptible to hydrolysis under acidic or basic conditions.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration.
-
Vortex briefly until the solid is completely dissolved.
-
To protect from oxidation, gently bubble argon or nitrogen gas through the solution for 1-2 minutes.
-
Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials to avoid repeated freeze-thaw cycles and light exposure.[5][8]
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Experimental Buffer
-
Prepare a fresh solution of this compound in your experimental aqueous buffer at the final working concentration.
-
Divide the solution into multiple aliquots in separate tubes.
-
At time zero, take one aliquot and analyze the purity and concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Incubate the remaining aliquots under your standard experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot and analyze it by HPLC-UV.
-
Compare the peak area of this compound at each time point to the time-zero sample to determine the rate of degradation. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting degradation issues.
References
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. How to Prepare Light Sensitive Samples for Transport [coohom.com]
- 9. academic.oup.com [academic.oup.com]
- 10. susupport.com [susupport.com]
- 11. The importance of temperature in the storage of medicines [carel.com]
- 12. pharmamanual.com [pharmamanual.com]
Validation & Comparative
Rhuscholide A: A Comparative Analysis Against Established HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rhuscholide A, a novel benzofuran lactone with anti-HIV-1 activity, against well-established HIV-1 inhibitors from different drug classes. The objective is to offer a clear, data-driven comparison to aid in the evaluation of its potential as a therapeutic agent. This document summarizes quantitative antiviral data, details key experimental methodologies, and visualizes relevant biological pathways.
Introduction to this compound
This compound is a natural product isolated from Rhus chinensis that has demonstrated significant inhibitory activity against HIV-1 in in-vitro studies.[1] As a benzofuran lactone, its chemical structure is distinct from currently approved antiretroviral drugs, suggesting a potentially novel mechanism of action. Preliminary evidence indicates that this compound may target the late stages of the HIV-1 life cycle. However, its precise molecular target and detailed mechanism of inhibition are currently under investigation.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in-vitro antiviral activity of this compound in comparison to four approved HIV-1 inhibitors, each representing a different class of antiretroviral drugs. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Compound | Drug Class | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Benzofuran Lactone (mechanism under investigation) | 1.62[1] | - | - | - |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | 0.0022 - 0.14 | 0.01 - 4.87[2] | >50 | >357 - >22,727 |
| Ritonavir | Protease Inhibitor (PI) | - | 0.053 - 0.318 (total) | - | - |
| Raltegravir | Integrase Strand Transfer Inhibitor (INSTI) | 0.0014 - 0.002 | 0.002 - 0.007 | >100 | >50,000 - >71,428 |
| Maraviroc | Entry Inhibitor (CCR5 Antagonist) | - | 0.00022 (IC90: 0.002) | >10 | >45,454 |
Mechanisms of Action of Comparator HIV-1 Inhibitors
To provide context for the potential mechanism of this compound, the established mechanisms of the comparator drugs are outlined below.
HIV-1 Life Cycle and Drug Targets
The following diagram illustrates the major steps in the HIV-1 life cycle and the points of intervention for different classes of antiretroviral drugs.
Caption: Overview of the HIV-1 life cycle and the targets of major antiretroviral drug classes.
Detailed Mechanisms of Action
-
Zidovudine (NRTI): As a nucleoside analog, zidovudine is phosphorylated in the host cell to its active triphosphate form. This active form competes with the natural deoxythymidine triphosphate for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis.
-
Ritonavir (PI): Ritonavir is a potent inhibitor of the HIV-1 protease enzyme. This enzyme is crucial for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. By blocking this cleavage, ritonavir prevents the formation of mature, infectious virions.
-
Raltegravir (INSTI): Raltegravir targets the HIV-1 integrase enzyme, specifically inhibiting the strand transfer step of viral DNA integration into the host cell's genome. This prevention of integration is a critical step in blocking the establishment of a productive, long-term infection.
-
Maraviroc (EI): Maraviroc is an entry inhibitor that acts as a CCR5 co-receptor antagonist.[3] It binds to the host cell's CCR5 co-receptor, preventing the interaction between the viral envelope glycoprotein gp120 and CCR5, which is essential for the entry of CCR5-tropic HIV-1 strains into the cell.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Syncytium Formation Assay
This assay is used to determine the ability of a compound to inhibit HIV-1-induced cell fusion.
-
Cell Lines: A common setup involves co-culturing chronically HIV-1-infected cells (e.g., H9/HIV-1) with uninfected CD4+ T-cells that are sensitive to syncytium formation (e.g., MT-2 cells).
-
Procedure:
-
Plate uninfected MT-2 cells in a 96-well microtiter plate.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Add HIV-1-infected H9 cells to the wells.
-
Incubate the co-culture for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Observe the formation of syncytia (multinucleated giant cells) under an inverted microscope.
-
Quantify the inhibition of syncytium formation by counting the number of syncytia in treated wells compared to untreated control wells. The EC50 is the concentration of the compound that inhibits syncytium formation by 50%.
-
Caption: Workflow for a typical syncytium formation assay.
p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a marker of viral replication.
-
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Coat a 96-well plate with a monoclonal antibody specific for HIV-1 p24 antigen.
-
Collect cell culture supernatants from HIV-1 infected cells that have been treated with different concentrations of the test compound.
-
Lyse the viral particles in the supernatant samples to release the p24 antigen.
-
Add the lysed samples to the antibody-coated wells and incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add a second, biotinylated polyclonal antibody that also binds to the p24 antigen.
-
Wash the wells again.
-
Add streptavidin conjugated to horseradish peroxidase (HRP).
-
Wash the wells and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with an acid and measure the absorbance at 450 nm using a microplate reader.
-
The concentration of p24 is determined by comparison to a standard curve, and the EC50 is the compound concentration that reduces p24 production by 50%.[4][5]
-
Caption: Workflow for a p24 antigen capture ELISA.
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.
-
Principle: This is a non-radioactive, colorimetric assay that detects the synthesis of DNA from an RNA template.
-
Procedure:
-
Prepare a reaction mixture containing a poly(A) RNA template, an oligo(dT) primer, and digoxigenin (DIG)- and biotin-labeled dUTP in addition to dATP, dCTP, and dGTP.
-
Add the HIV-1 reverse transcriptase enzyme (from viral lysates or as a recombinant protein) and different concentrations of the test compound to the reaction mixture.
-
Incubate the reaction to allow for the synthesis of DIG- and biotin-labeled DNA.
-
Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Wash the wells to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to HRP.
-
Wash the wells and add a chromogenic substrate.
-
Stop the reaction and measure the absorbance.
-
The IC50 is the concentration of the compound that inhibits RT activity by 50%.[6]
-
Conclusion
This compound demonstrates promising anti-HIV-1 activity with an EC50 in the low micromolar range. Its unique chemical structure and potential late-stage mechanism of action make it an interesting candidate for further investigation. However, a detailed understanding of its specific molecular target is necessary to fully assess its therapeutic potential and to guide future drug development efforts. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of HIV-1 drug discovery. Further studies to elucidate the precise mechanism of action of this compound are highly encouraged.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maraviroc: a review of its use in HIV infection and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 5. goldengatebio.com [goldengatebio.com]
- 6. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
Comparative Bioactivity of Rhuscholide A Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Rhuscholide A and its analogs. The information is compiled from preclinical research and presented to facilitate further investigation and drug discovery efforts.
This compound, a natural benzofuran lactone isolated from Rhus chinensis, has demonstrated significant anti-HIV-1 activity, making it a person of interest for the development of new antiviral agents. This guide summarizes the available data on the bioactivity of this compound and its structurally related compounds, offering a comparative perspective for researchers in the field.
Bioactivity Data Summary
The primary bioactivity reported for this compound is its inhibitory effect on the replication of HIV-1. While extensive comparative studies on a wide range of synthetically derived this compound analogs are limited in the public domain, preliminary data from the screening of compounds isolated from Rhus chinensis provide initial insights into the structure-activity relationship of this class of molecules.
Below is a table summarizing the anti-HIV-1 activity of this compound and other benzofuranone compounds, where available.
| Compound | Structure / Description | Bioactivity (EC50 in µM) | Therapeutic Index (TI) |
| This compound | 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone | 1.62 | 42.40 |
| Compound 2 | Analog from Rhus chinensis (structure not specified in available literature) | 3.70 | Not Reported |
| Compound 4 | Analog from Rhus chinensis (structure not specified in available literature) | 5.81 | Not Reported |
| Compound 5 | Analog from Rhus chinensis (structure not specified in available literature) | 7.49 | Not Reported |
| Compound 7 | Analog from Rhus chinensis (structure not specified in available literature) | 13.11 | Not Reported |
Experimental Protocols
The bioactivity data presented above was generated using an in vitro anti-HIV-1 assay. The general methodology for such an assay is outlined below. It is important to note that specific parameters may vary between different studies.
Anti-HIV-1 Syncytium Formation Assay
This assay is a common method to screen for compounds that can inhibit the fusion of HIV-infected cells with uninfected cells, a critical step in the viral lifecycle.
Objective: To determine the concentration of a compound that inhibits HIV-1 induced syncytium (giant cell) formation by 50% (EC50).
Cell Lines:
-
Target cells: A cell line expressing the CD4 receptor and co-receptors (e.g., CXCR4 or CCR5), such as MT-4 cells or C8166 cells.
-
Infected cells: A cell line chronically infected with an HIV-1 strain (e.g., H9/IIIB).
Methodology:
-
Cell Preparation: Target cells are seeded in 96-well microtiter plates.
-
Compound Dilution: The test compounds (including this compound and its analogs) are serially diluted to various concentrations in the cell culture medium.
-
Co-cultivation: The diluted compounds are added to the wells containing the target cells. Subsequently, HIV-1 infected cells are added to initiate co-cultivation.
-
Incubation: The plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that allows for syncytium formation (typically 24-48 hours).
-
Syncytium Counting: After incubation, the number of syncytia (multinucleated giant cells) in each well is counted under an inverted microscope.
-
Data Analysis: The percentage of inhibition of syncytium formation is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (for Therapeutic Index determination):
To determine the therapeutic index (TI = CC50/EC50), the cytotoxicity of the compounds on the target cells is assessed in parallel.
Methodology:
-
Cell Seeding: Target cells are seeded in a separate 96-well plate.
-
Compound Addition: The same serial dilutions of the test compounds are added to the cells.
-
Incubation: The plate is incubated for the same duration as the anti-HIV assay.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for the synthesis and bioactivity screening of novel analogs.
Caption: Workflow for the development and evaluation of this compound analogs.
Potential Signaling Pathways
While the precise molecular target of this compound in HIV-1 inhibition has not been fully elucidated, its mechanism of action is thought to interfere with the later stages of the viral life cycle, potentially involving viral entry or fusion processes. The diagram below illustrates a simplified overview of the HIV-1 life cycle, highlighting potential stages where this compound or its analogs might exert their effects.
Caption: Simplified overview of the HIV-1 life cycle stages.
This guide serves as a starting point for researchers interested in the bioactivity of this compound and its analogs. Further synthetic efforts to generate a broader library of analogs and subsequent comprehensive biological evaluations are necessary to fully elucidate the therapeutic potential of this promising class of natural products.
A Comparative Guide to Synthetic and Natural Rhuscholide A: Efficacy and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of natural and synthetic Rhuscholide A, a benzofuran lactone with promising therapeutic potential. While direct comparative studies on the efficacy of the natural versus the synthetically derived compound are not yet available in the published literature, this document aims to provide a foundational comparison based on existing data. We present the known biological activity of natural this compound, the established method for its total synthesis, and detailed experimental protocols for evaluating its therapeutic efficacy.
Data Presentation: Biological Activity of Natural this compound
Natural this compound, isolated from the stems of Rhus chinensis, has demonstrated significant biological activity, particularly against the Human Immunodeficiency Virus type 1 (HIV-1)[1]. The available quantitative data for the anti-HIV-1 activity of natural this compound is summarized in the table below. At present, no published studies have reported the biological activity of the synthesized this compound, precluding a direct quantitative comparison.
| Compound | Biological Activity | EC50 (µM) | Therapeutic Index (TI) | Source |
| Natural this compound | Anti-HIV-1 | 1.62 | 42.40 | Rhus chinensis[1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Therapeutic Index (TI): A quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.
The Synthetic Alternative: Total Synthesis of this compound
The first total synthesis of this compound was accomplished in 14 linear steps with an overall yield of 10.6%[1]. This synthetic route provides a crucial alternative to the extraction from natural sources, enabling the production of larger quantities for research and development and allowing for the synthesis of analogues for structure-activity relationship studies.
The key steps in the synthesis involved a base-mediated phenol ortho-alkylation and a piperidine-promoted aldol condensation[1]. The flexibility of this synthetic pathway also facilitated the preparation of two analogous natural products, glabralide B and denudalide[1].
Experimental Protocols: Evaluating Anti-HIV-1 Efficacy
To enable a direct comparison of the efficacy of natural and synthetic this compound, standardized experimental protocols are essential. The following is a detailed methodology for a cell-based anti-HIV-1 assay, a common method for evaluating the in vitro efficacy of potential antiviral compounds.
In Vitro Anti-HIV-1 Assay Protocol
1. Cell Lines and Virus:
-
Target Cells: MT-4 cells, a human T-cell leukemia cell line, are highly susceptible to HIV-1 infection.
-
Virus: HIV-1 (e.g., IIIB strain) is used to infect the target cells.
2. Cytotoxicity Assay (MTT Assay):
-
To determine the concentration range at which the compound is not toxic to the cells, a cytotoxicity assay is performed first.
-
MT-4 cells are seeded in a 96-well plate.
-
Serial dilutions of this compound (either natural or synthetic) are added to the wells.
-
Cells are incubated for a period that mirrors the anti-HIV assay (e.g., 5 days).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved, and the absorbance is read using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated.
3. Anti-HIV-1 Assay:
-
MT-4 cells are infected with HIV-1 at a specific multiplicity of infection (MOI).
-
The infected cells are seeded in a 96-well plate.
-
Serial dilutions of the non-toxic concentrations of this compound are added to the wells.
-
The plate is incubated for 5 days.
-
The number of viable cells is quantified using the MTT method as described above. HIV-1 infection will lead to cell death (cytopathic effect), which can be prevented by an effective antiviral agent.
-
The EC50 (the concentration at which 50% of the cells are protected from the cytopathic effect of the virus) is calculated.
4. Calculation of Therapeutic Index (TI):
-
The TI is calculated as the ratio of CC50 to EC50 (TI = CC50 / EC50). A higher TI indicates a more promising therapeutic agent.
Mandatory Visualizations
To facilitate a clearer understanding of the experimental workflow, the following diagrams are provided.
Caption: Workflow for comparing the efficacy of natural and synthetic this compound.
While a direct comparison of the efficacy of synthetic versus natural this compound is currently limited by the lack of published data on the synthetic compound's biological activity, this guide provides the necessary framework for such an evaluation. The successful total synthesis of this compound opens the door for comprehensive studies to determine if the synthetic route yields a product with comparable or superior therapeutic potential to its natural counterpart. Future research should focus on performing the biological assays outlined above on synthetically derived this compound to provide the data needed for a definitive comparison.
References
Rhuscholide A: Scant Evidence for Broad Antiviral Activity Limits Comparative Analysis
A pivotal study first described the isolation and significant anti-HIV-1 potential of Rhuscholide A, a benzofuranone lactone. However, efforts to build a comparative guide are stalled by the absence of published research detailing its efficacy in various cell models or against other viral pathogens. Without this information, a cross-validation of its antiviral spectrum remains impossible.
Anti-HIV-1 Activity of this compound
The primary antiviral activity reported for this compound is against HIV-1. The key metrics from the initial study are summarized below.
| Compound | Virus | Effective Concentration (EC50) | Therapeutic Index (TI) | Cell Line |
| This compound | HIV-1 | 1.62 µM | 42.40 | Not Specified |
Note: The specific cell line used to determine the EC50 and TI values was not explicitly mentioned in the available abstracts of the primary research.
Experimental Protocols
Detailed experimental methodologies for the antiviral and cytotoxicity assays performed on this compound are not fully accessible in the public domain. However, based on the abstracts of the relevant study, the following general procedures were likely employed.
Cytotoxicity Assay (Presumed Protocol)
The cytotoxicity of this compound was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Presumed workflow for the MTT-based cytotoxicity assay.
Anti-HIV-1 Activity Assay (Presumed Protocol)
The anti-HIV-1 activity was likely assessed by measuring the inhibition of virus-induced cytopathic effects or the reduction of a viral marker, such as the p24 antigen, in the presence of the compound.
Caption: Presumed workflow for the in vitro anti-HIV-1 activity assay.
Signaling Pathways
Currently, there is no publicly available information regarding the mechanism of action of this compound, including its effects on any cellular signaling pathways. Further research is required to elucidate how this compound exerts its anti-HIV-1 effects.
Conclusion
The initial discovery of this compound as a potent anti-HIV-1 agent is promising. However, the lack of follow-up studies and the unavailability of detailed experimental data severely limit its evaluation for broader antiviral applications. To facilitate a comprehensive comparison and to understand its potential as a therapeutic agent, further research is critically needed to:
-
Identify the specific cell line(s) used in the original anti-HIV-1 studies.
-
Publish the detailed experimental protocols for its antiviral and cytotoxicity assays.
-
Evaluate the antiviral activity of this compound against a wider panel of viruses and in diverse cell lines.
-
Investigate its mechanism of action and its impact on cellular signaling pathways.
Until such data becomes available, a thorough and objective comparison guide on the cross-validated antiviral activity of this compound cannot be compiled.
A Comparative Analysis of Rhuscholide A and Other Bioactive Compounds from Rhus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Rhus, a member of the Anacardiaceae family, encompasses over 250 species of flowering plants distributed across temperate and tropical regions.[1][2] These plants are a rich reservoir of structurally diverse secondary metabolites, many of which have demonstrated a wide array of biological activities, including anti-inflammatory, cytotoxic, and antiviral effects.[1] Among these compounds, Rhuscholide A, a benzofuranone isolated from Rhus chinensis, has garnered attention for its potent anti-HIV-1 activity.[3] This guide provides a comparative overview of this compound against other notable compounds from various Rhus species, supported by available quantitative data and detailed experimental methodologies.
Chemical Structures at a Glance
The biological activity of phytochemicals is intrinsically linked to their chemical structures. Below is a comparison of the core structure of this compound with representative compounds from other chemical classes found in the Rhus genus.
This compound: A benzofuranone derivative characterized by a furanone ring fused to a benzene ring.
Other Representative Rhus Compounds:
-
Flavonoids (e.g., Fisetin, Robustaflavone): These compounds share a common phenylchromanone framework. Biflavonoids, such as robustaflavone, consist of two flavonoid units linked together.
-
Phenolics (e.g., Gallic Acid): Simple phenols and phenolic acids are characterized by a hydroxyl group attached to an aromatic ring.
-
Triterpenoids (e.g., Oleanolic Acid): These are complex molecules composed of thirty carbon atoms, typically arranged in a multi-ring structure.
Comparative Biological Activity: A Data-Driven Overview
To facilitate a direct comparison of the biological potency of this compound with other compounds from Rhus species, the following tables summarize the available quantitative data from various experimental studies.
Table 1: Anti-HIV Activity of this compound and Other Rhus Compounds
| Compound | Rhus Species | Bioassay | Target | EC50 / IC50 (µM) | Reference |
| This compound | R. chinensis | Syncytium Formation Assay | HIV-1 | 1.62 (EC50) | [3] |
| Morelloflavone | R. succedanea | Antiviral Assay | HIV-1 (LAV-1 strain) in PBM cells | 6.9 (EC50) | [4] |
| Robustaflavone | R. succedanea | Enzyme Inhibition Assay | HIV-1 Reverse Transcriptase | 65 (IC50) | [4] |
| Hinokiflavone | R. succedanea | Enzyme Inhibition Assay | HIV-1 Reverse Transcriptase | 65 (IC50) | [4] |
| Amentoflavone | R. succedanea | Enzyme Inhibition Assay | HIV-1 Reverse Transcriptase | 119 (IC50) | [4] |
| Agathisflavone | R. succedanea | Enzyme Inhibition Assay | HIV-1 Reverse Transcriptase | 100 (IC50) | [4] |
| Pomolic Acid | R. woodsii | Antiviral Assay | HIV-1 in H9 cells | 1.4 (EC50) | [5] |
| Oleanolic Acid | R. woodsii | Antiviral Assay | HIV-1 in H9 cells | 1.7 (EC50) | [5] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; PBM: Peripheral Blood Mononuclear.
Table 2: Cytotoxicity of Compounds from Rhus Species
As of the latest literature review, specific cytotoxic IC50 values for this compound have not been reported. The following table presents data for other compounds from Rhus verniciflua.
| Compound | Cell Line | IC50 (µM) | Reference |
| Rhusopolyphenol D | A549 (Lung Carcinoma) | 18.51 | [2] |
| Rhusopolyphenol D | SK-OV-3 (Ovarian Cancer) | 15.77 | [2] |
| Rhusopolyphenol D | SK-MEL-2 (Melanoma) | 16.54 | [2] |
| Rhusopolyphenol D | HCT-15 (Colon Cancer) | 18.01 | [2] |
| Rhusopolyphenol E | A549 (Lung Carcinoma) | 10.92 | [2] |
| Rhusopolyphenol E | SK-OV-3 (Ovarian Cancer) | 12.31 | [2] |
| Rhusopolyphenol E | SK-MEL-2 (Melanoma) | 11.54 | [2] |
| Rhusopolyphenol E | HCT-15 (Colon Cancer) | 13.84 | [2] |
| Rhusopolyphenol F | A549 (Lung Carcinoma) | 12.33 | [2] |
| Rhusopolyphenol F | SK-OV-3 (Ovarian Cancer) | 11.52 | [2] |
| Rhusopolyphenol F | SK-MEL-2 (Melanoma) | 10.98 | [2] |
| Rhusopolyphenol F | HCT-15 (Colon Cancer) | 12.87 | [2] |
| Cilicione-b | A549 (Lung Carcinoma) | 3.31 | [2] |
| Cilicione-b | SK-OV-3 (Ovarian Cancer) | 4.12 | [2] |
| Cilicione-b | SK-MEL-2 (Melanoma) | 3.98 | [2] |
| Cilicione-b | HCT-15 (Colon Cancer) | 4.54 | [2] |
| (αR)-α,3,4,2',4'-Pentahydroxydihydrochalcone | A549 (Lung Carcinoma) | 8.99 | [2] |
| (αR)-α,3,4,2',4'-Pentahydroxydihydrochalcone | SK-OV-3 (Ovarian Cancer) | 9.87 | [2] |
| (αR)-α,3,4,2',4'-Pentahydroxydihydrochalcone | SK-MEL-2 (Melanoma) | 9.12 | [2] |
| (αR)-α,3,4,2',4'-Pentahydroxydihydrochalcone | HCT-15 (Colon Cancer) | 10.21 | [2] |
IC50: Half maximal inhibitory concentration.
Table 3: Anti-inflammatory Activity of Compounds from Rhus Species
Specific anti-inflammatory IC50 values for this compound are not currently available in the reviewed literature. The data below is for other polyphenolic compounds from Rhus verniciflua.
| Compound | Bioassay | Cell Line | IC50 (µM) | Reference |
| Rhusopolyphenol E | Nitric Oxide Production Inhibition | BV-2 (Murine Microglia) | 28.90 | [2] |
| (αR)-α,3,4,2',4'-Pentahydroxydihydrochalcone | Nitric Oxide Production Inhibition | BV-2 (Murine Microglia) | 12.70 | [2] |
IC50: Half maximal inhibitory concentration.
Experimental Protocols
For the accurate interpretation and replication of the presented data, detailed experimental methodologies are crucial. The following sections outline the protocols for the key bioassays mentioned in the comparative tables.
Anti-HIV-1 Syncytium Formation Assay
This assay is a fundamental method for evaluating the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a critical step in viral propagation.
References
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nonanolides of natural origin: structure, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of novel A-ring cleaved ursolic acid derivatives in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rhuscholide A in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for Rhuscholide A is not publicly available, its likely classification as a biologically active, potentially cytotoxic natural product necessitates adherence to stringent disposal protocols for hazardous chemical waste. The following guide provides essential, step-by-step procedures for the safe disposal of this compound, based on established guidelines for handling cytotoxic and hazardous compounds.
Crucial Note: This information serves as a general guideline. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions for this compound. Institutional and local Environmental Health and Safety (EHS) regulations must be followed.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is vital to utilize appropriate Personal Protective Equipment (PPE) to minimize exposure.[1][2] When handling this compound, especially during waste consolidation and disposal, the following PPE is mandatory:
-
Gloves: Chemically resistant nitrile gloves are essential. Consider double-gloving for added protection.
-
Eye Protection: Safety goggles or a face shield to protect against splashes.
-
Lab Coat: A long-sleeved, impermeable gown is recommended.[2]
All handling of this compound, including weighing, dissolution, and aliquoting for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or particulates.
Waste Classification and Segregation
Proper segregation of hazardous waste is a critical step in the disposal process. This compound waste should be categorized and collected at the point of generation.
Table 1: this compound Waste Stream Classification
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired this compound, contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper). | Clearly labeled, sealed, puncture-resistant container designated for cytotoxic/hazardous solid waste. |
| Liquid Waste | Solutions containing this compound, solvents used for rinsing contaminated glassware. | Clearly labeled, sealed, chemically compatible container for cytotoxic/hazardous liquid waste. |
| Sharps Waste | Contaminated needles, syringes, or other sharp implements. | Puncture-proof sharps container clearly labeled for cytotoxic/hazardous sharps.[3][4] |
Step-by-Step Disposal Procedures
-
Decontamination of Empty Containers :
-
Thoroughly rinse any container that held pure this compound or its solutions a minimum of three times with a suitable solvent (e.g., ethanol, acetone).
-
This first rinse must be collected and disposed of as hazardous liquid waste.[5]
-
After thorough rinsing, the container may be managed as non-hazardous lab glass, pending institutional policies.
-
-
Consolidation of Solid Waste :
-
Carefully place all solid materials contaminated with this compound into the designated solid hazardous waste container.
-
This includes all PPE worn during the handling and disposal process.[1]
-
Ensure the container is securely sealed.
-
-
Consolidation of Liquid Waste :
-
Collect all liquid waste, including experimental solutions and rinsates, in the designated liquid hazardous waste container.
-
Do not mix incompatible waste streams. The container should be compatible with the solvents used.
-
Keep the container closed except when adding waste.[5]
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". If in a solution, list all constituents.
-
Store sealed and labeled waste containers in a designated, properly ventilated, and secure area, away from incompatible materials. Utilize secondary containment for all liquid waste.[5]
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide a detailed inventory of the waste.
-
Cytotoxic waste is typically disposed of via incineration or chemical neutralization.[4] Never dispose of this compound or its contaminated materials down the sanitary sewer or in the regular trash.[5]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe disposal of this compound and the logical relationship between waste types and their final disposal path.
References
Safeguarding Research: A Comprehensive Guide to Handling Rhuscholide A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Rhuscholide A, a benzofuran lactone with significant anti-HIV-1 activity.[1] Given the potent biological activity of this compound, a robust safety protocol is essential to protect laboratory personnel and the environment. This guide outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound in a research setting.
Essential Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its potent biological effects necessitate handling it as a potentially hazardous compound. The following recommendations are based on best practices for handling research compounds with unknown toxicity profiles.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory tasks.
| PPE Level | Equipment | Recommended Usage |
| Standard Laboratory Attire | Lab coat, fully enclosed shoes, long pants | Minimum requirement for all personnel entering the laboratory where this compound is handled. |
| Primary Handling | Nitrile gloves (double-gloving recommended), safety glasses with side shields or safety goggles | Required when handling solutions or solid forms of this compound. |
| Procedures with Aerosolization Potential | Chemical fume hood, N95 respirator or higher | Mandatory for any procedure that may generate dust or aerosols, such as weighing, vortexing, or sonicating. |
| Spill Cleanup | Chemical-resistant apron, face shield, heavy-duty gloves | To be used in the event of a spill, in addition to standard and primary handling PPE. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step protocol should be followed:
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Based on supplier information, recommended storage conditions are:
-
Clearly label the storage location with the compound's identity and hazard warnings.
-
-
Preparation of Solutions :
-
All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate PPE, including double gloves, a lab coat, and eye protection.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Use :
-
Conduct all experiments involving this compound in a designated area of the laboratory.
-
Ensure all equipment used is clean and compatible with the solvents in which this compound is dissolved.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning agent.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The waste container should be stored in a secondary containment bin.
-
Do not dispose of this compound solutions down the drain.
-
-
Solid Waste :
-
Dispose of all solid waste contaminated with this compound, including pipette tips, gloves, and paper towels, in a designated hazardous waste bag.
-
This bag should be sealed and placed in a labeled hazardous waste container for solids.
-
-
Decontamination of Glassware :
-
Rinse glassware that has come into contact with this compound with a suitable solvent to remove the compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent washing with detergent and water can then be performed.
-
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
